molecular formula C6H6N4OS B1215141 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 80809-38-7

4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1215141
CAS No.: 80809-38-7
M. Wt: 182.21 g/mol
InChI Key: XLYBWYJEEHPZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol ( 80809-38-7) is a heterocyclic compound with the molecular formula C 6 H 6 N 4 OS and a molecular weight of 182.20 g/mol . It serves as a key synthetic intermediate in organic and medicinal chemistry research. The structure incorporates both triazole and furan rings, which are privileged scaffolds known to confer significant biological activity. This compound is primarily valued for its role as a precursor in the synthesis of more complex molecules. It can be readily condensed with arylaldehydes to form azomethine derivatives (Schiff bases) and can be cyclized to produce novel triazolo-thiadiazine and triazolo-thiadiazole derivatives . These synthetic pathways are exploited to generate libraries of compounds for biological screening. Research into similar 1,2,4-triazole derivatives has indicated a wide spectrum of potential pharmacological activities, including antimicrobial , anticonvulsant, and antidepressant properties . A specific study on the parent compound has also suggested investigational use in models of experimental hepatitis . The compound exists in thiol-thione tautomeric forms, which can influence its reactivity and physical properties . Handling and Storage: For product integrity, store in a cool, dark place under an inert atmosphere (2-8°C) . Please refer to the Safety Data Sheet for detailed handling protocols. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c7-10-5(8-9-6(10)12)4-2-1-3-11-4/h1-3H,7H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYBWYJEEHPZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349761
Record name 4-Amino-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80809-38-7
Record name 4-Amino-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. This molecule is of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole moiety in a wide range of therapeutic agents. This document outlines a detailed synthetic protocol and presents key analytical data for the characterization of the title compound.

Synthesis Methodology

The synthesis of this compound is typically achieved through a multi-step process commencing with furan-2-carboxylic acid hydrazide. The general synthetic pathway involves the formation of a potassium dithiocarbazinate intermediate, followed by cyclization with hydrazine hydrate to yield the desired triazole.

A common synthetic route begins with the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a potassium dithiocarbazinate salt. This intermediate is then cyclized by refluxing with hydrazine hydrate.[1] The reaction mixture is subsequently acidified to precipitate the final product, which can then be purified by recrystallization.[2][3]

Below is a diagram illustrating the synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product furan_hydrazide Furan-2-carboxylic acid hydrazide step1 Step 1: Formation of Potassium Dithiocarbazinate furan_hydrazide->step1 cs2 Carbon Disulfide cs2->step1 koh Potassium Hydroxide koh->step1 hydrazine Hydrazine Hydrate step2 Step 2: Cyclization hydrazine->step2 step1->step2 Intermediate step3 Step 3: Acidification & Precipitation step2->step3 step4 Step 4: Purification step3->step4 final_product 4-amino-5-(furan-2-yl)-4H- 1,2,4-triazole-3-thiol step4->final_product

A schematic overview of the synthesis workflow.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials:

  • Furan-2-carboxylic acid hydrazide

  • Carbon disulfide

  • Potassium hydroxide

  • Hydrazine hydrate (99%)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Distilled water

Procedure:

  • Formation of Potassium Dithiocarbazinate: A mixture of furan-2-carboxylic acid hydrazide, potassium hydroxide, and carbon disulfide in absolute ethanol is prepared. This mixture is then refluxed for a specified period.

  • Synthesis of this compound: To the potassium dithiocarbazinate intermediate, hydrazine hydrate and water are added. The resulting mixture is refluxed for several hours, during which the evolution of hydrogen sulfide gas may be observed as the solution turns green and then becomes homogeneous.[3]

  • Precipitation and Isolation: After cooling, the reaction mixture is diluted with cold water and then acidified with concentrated hydrochloric acid to precipitate the crude product.[2][3]

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from ethanol or an ethanol-water mixture to yield the purified this compound as a white solid.[2][3]

Below is a diagram representing the logical flow of the experimental protocol.

Experimental_Protocol start Start mix_reagents Mix Furan-2-carboxylic acid hydrazide, KOH, and CS2 in Ethanol start->mix_reagents reflux1 Reflux to form Potassium Dithiocarbazinate mix_reagents->reflux1 add_hydrazine Add Hydrazine Hydrate and Water reflux1->add_hydrazine reflux2 Reflux for several hours add_hydrazine->reflux2 cool_acidify Cool, dilute with cold water, and acidify with HCl reflux2->cool_acidify precipitate Precipitate Crude Product cool_acidify->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize end End: Purified Product recrystallize->end

A step-by-step flowchart of the experimental procedure.

Characterization Data

The synthesized this compound was characterized by various spectroscopic methods and physical measurements. The quantitative data are summarized in the tables below for clarity and ease of comparison.

Physical and Analytical Data
ParameterValueReference
Molecular Formula C₆H₆N₄OS-
Molecular Weight 182.21 g/mol -
Melting Point 202-203 °C[2]
Yield 45%[2]
Appearance White solid[2]
Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentReference
3329N-H stretching[2]
2775S-H stretching[2]
1618C=N stretching[2]
1533, 1262, 1051, 952N-C=S and amide bands[2]
1238C-O-C stretching[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the structure of the molecule. The spectra are typically recorded in DMSO-d₆.

¹H-NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentReference
13.89singlet1HSH[2]
6.70-7.91multiplet3HFuran ring protons[2]
5.80singlet2HNH₂[2]

¹³C-NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentReference
156.54C=S[2]
145.20C-S[2]
142.83, 139.90, 113.98, 111.89Furan ring carbons[2]

References

Spectral Analysis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. The structural elucidation of this molecule is crucial for its development and application in various research fields. This document details the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data, providing a foundational understanding of its molecular characteristics.

Core Spectroscopic Data

The spectral data presented below is crucial for the identification and characterization of this compound. The data has been compiled from verified scientific literature to ensure accuracy and reliability.

Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The table below summarizes the characteristic absorption bands observed in the IR spectrum of this compound.

Wavenumber (cm⁻¹)AssignmentFunctional Group
3329N-H stretchingAmino (NH₂)
2775S-H stretchingThiol (SH)
1618C=N stretchingTriazole ring
1533, 1262, 1051, 952N-C=S (Amide I, II, III, IV bands)Thioamide
1238C-O-C stretchingFuran ring

Table 1: Characteristic IR Absorption Bands of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR data are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
13.89Singlet1HSH (Thiol)
7.91 - 6.70Multiplet3HFuran ring protons
5.80Singlet2HNH₂ (Amino)

Table 2: ¹H NMR Spectral Data of this compound.[1]

¹³C NMR Spectroscopy Data

Chemical Shift (δ, ppm)Assignment
156.54C=S (Thione)
145.20C5-Triazole
142.83, 139.90, 113.98, 111.89Furan ring carbons

Table 3: ¹³C NMR Spectral Data of this compound.[1]

Experimental Protocols

The following section details the methodologies for the synthesis and spectral analysis of this compound.

Synthesis of this compound

The synthesis of the title compound is achieved through the cyclization of a thiocarbohydrazide derivative.[1]

  • Preparation of Potassium 3-(furan-2-carbonyl)dithiocarbazate: A solution of furan-2-carboxylic acid hydrazide and carbon disulfide in ethanolic potassium hydroxide is stirred at room temperature. The resulting potassium salt is then filtered, washed, and dried.

  • Synthesis of this compound: The prepared potassium salt is refluxed with hydrazine hydrate in water. The reaction mixture is then cooled, and the product is precipitated by acidification with a concentrated acid. The resulting solid is filtered, washed with cold water, and recrystallized from ethanol or an ethanol-water mixture to yield the pure compound.[1]

IR Spectroscopy

The infrared spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition: The prepared sample solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired at room temperature.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_interpretation Data Interpretation start Starting Materials (Furan-2-carboxylic acid hydrazide, CS₂, KOH, Hydrazine Hydrate) synthesis Chemical Synthesis start->synthesis purification Purification (Recrystallization) synthesis->purification sample_prep_ir IR Sample Preparation (KBr Pellet) purification->sample_prep_ir sample_prep_nmr NMR Sample Preparation (Dissolution in DMSO-d₆) purification->sample_prep_nmr ir_acquisition FT-IR Spectroscopy sample_prep_ir->ir_acquisition ir_data IR Spectrum ir_acquisition->ir_data interpretation Spectral Data Analysis (Peak Assignment) ir_data->interpretation nmr_acquisition ¹H & ¹³C NMR Spectroscopy sample_prep_nmr->nmr_acquisition nmr_data NMR Spectra (¹H & ¹³C) nmr_acquisition->nmr_data nmr_data->interpretation structure Structural Elucidation of This compound interpretation->structure

References

Tautomeric Forms of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document delves into the structural aspects of its tautomers, their relative stability, and the experimental and computational methodologies employed for their characterization.

Introduction to Tautomerism in 1,2,4-Triazole-3-thiols

Heterocyclic compounds containing the 1,2,4-triazole-3-thiol core can exist in two primary tautomeric forms: the thione form and the thiol form. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between a nitrogen atom in the triazole ring and the exocyclic sulfur atom. The equilibrium between these forms is a critical factor influencing the compound's physicochemical properties, reactivity, and biological activity.

Theoretical and experimental studies on various 1,2,4-triazole-3-thiol derivatives have consistently shown that the thione tautomer is generally the more stable form in both the gas phase and in solution.[1][2][3] This stability is often attributed to the greater thermodynamic favorability of the C=S double bond within the ring system compared to the C=N bond adjacent to an SH group.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound involves the two structures depicted below. The thione form is characterized by a C=S double bond and an N-H bond within the triazole ring, while the thiol form contains a C-S single bond with an exocyclic S-H group and a C=N double bond within the ring.

Caption: Tautomeric equilibrium between the thione and thiol forms.

Computational Analysis of Tautomer Stability

For instance, a theoretical study on 4-amino-5-phenyl-1,2,4-triazole-3-thione derivatives calculated the energy difference between the thione and thiol tautomers.[3] The results indicated that the thione tautomer is more stable than the thiol form by a significant margin.[3] Another study on the parent 1,2,4-triazole-3-thione also concluded that the thione form is the most stable tautomer.[1]

Table 1: Calculated Relative Stability of Thione vs. Thiol Tautomers for Analogous Compounds

CompoundComputational MethodEnergy Difference (kcal/mol) (Thiol - Thione)Reference
(E)-4-((4-Bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneDFT13.95[3]
(E)-4-((4-(Dimethylamino)benzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneDFT13.75[3]

Experimental Evidence and Characterization

Spectroscopic methods are crucial for identifying the predominant tautomeric form in the solid state and in solution.

Infrared (IR) Spectroscopy

The presence of a strong absorption band in the region of 2550-2600 cm⁻¹ is characteristic of the S-H stretching vibration, indicating the presence of the thiol tautomer.[4][5] Conversely, the absence of this band and the presence of bands associated with N-H stretching (around 3300-3400 cm⁻¹) and C=S stretching (around 1200-1300 cm⁻¹) would support the dominance of the thione form. For derivatives of this compound, IR spectra have shown a band around 2563 cm⁻¹ (SH) and 3369 cm⁻¹ (N-H), suggesting the presence of the thiol form in the analyzed samples.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the thione and thiol forms. The thiol proton (S-H) of the thiol tautomer is expected to appear as a singlet at a characteristic downfield chemical shift (typically around 13-14 ppm).[4][6] The N-H proton of the thione form would also appear in the downfield region. For derivatives of the title compound, a singlet observed at δ 13.97 ppm has been assigned to the SH proton, supporting the existence of the thiol form in solution.[4]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS can be employed to separate and identify tautomers in a mixture. A study on 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated the presence of two tautomeric forms, with the thione form being the major component and the thiol form as the minor one.[7] The ratio of the tautomers could be influenced by the pH of the medium.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through the cyclization of a thiosemicarbazide precursor. A general procedure is outlined below, based on the synthesis of similar 1,2,4-triazole-3-thiols.[4][5]

SynthesisWorkflow Start Furan-2-carboxylic acid hydrazide Step1 React with an isothiocyanate (e.g., methyl isothiocyanate) Start->Step1 Intermediate 1-(Furan-2-carbonyl)-4-methylthiosemicarbazide Step1->Intermediate Step2 Cyclization in basic medium (e.g., aqueous NaOH) Intermediate->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for the target compound.

Detailed Protocol:

  • Preparation of the Thiosemicarbazide Intermediate: Furan-2-carboxylic acid hydrazide is reacted with an appropriate isothiocyanate (e.g., methyl isothiocyanate) in a suitable solvent like ethanol. The mixture is typically refluxed for several hours. Upon cooling, the thiosemicarbazide derivative precipitates and can be collected by filtration.

  • Cyclization to the Triazole: The synthesized thiosemicarbazide is then dissolved in an aqueous basic solution, such as 2N sodium hydroxide. The mixture is refluxed for a period of time to induce cyclization. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the this compound product. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization
  • IR Spectroscopy: The IR spectrum of the synthesized compound is typically recorded using the KBr pellet method. The presence of characteristic absorption bands for N-H, S-H, C=N, and C=S functional groups is analyzed to confirm the structure and predominant tautomeric form.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded in a suitable deuterated solvent, such as DMSO-d₆. The chemical shifts, multiplicities, and integration of the signals corresponding to the furan ring protons, the amino group protons, and the tautomeric proton (S-H or N-H) are analyzed to elucidate the structure.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry, with the thione form generally being thermodynamically more stable. However, experimental evidence from spectroscopic analyses of synthesized derivatives suggests the presence of the thiol form, at least in the solid state or in specific solutions. A thorough understanding of this tautomeric equilibrium is essential for researchers in drug design and development, as the predominant tautomer can significantly impact the molecule's interaction with biological targets. Further detailed computational and experimental studies on the title compound are warranted to provide a more definitive picture of its tautomeric landscape under various conditions.

References

physical and chemical properties of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of the heterocyclic compound 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel triazole derivatives.

Core Physical and Chemical Properties

This compound is a multifaceted organic compound with the molecular formula C₆H₆N₄OS.[1] Its structure, featuring a furan ring appended to a 4-amino-1,2,4-triazole-3-thiol core, makes it a subject of interest in medicinal chemistry. The thiol and amino functionalities, combined with the triazole and furan rings, contribute to its diverse chemical reactivity and biological potential.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 80809-38-7[1]
Molecular Formula C₆H₆N₄OS[1]
Molecular Weight 182.21 g/mol [1]
Melting Point 202-203 °C[3]
Appearance White solid[3]
Solubility Recrystallized from ethanol or ethanol-water.[3]

Synthesis and Characterization

The synthesis of this compound is a multi-step process, which is outlined below. The structural confirmation of the synthesized compound relies on various spectroscopic and analytical techniques.

Synthesis Protocol

The synthesis of the title compound is achieved through the cyclization of a thiocarbohydrazide derivative. A detailed experimental protocol is as follows:

Step 1: Synthesis of Furan-2-carboxylic acid hydrazide This intermediate is typically prepared by reacting an ester of furan-2-carboxylic acid with hydrazine hydrate.

Step 2: Synthesis of the Potassium salt of dithiocarbazinate The furan-2-carboxylic acid hydrazide is then reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.[4]

Step 3: Synthesis of this compound The potassium salt of dithiocarbazinate is refluxed with an excess of hydrazine hydrate. The reaction mixture is then cooled and acidified with a concentrated acid, like hydrochloric acid, to precipitate the final product. The resulting white solid is filtered, washed with cold water, and can be purified by recrystallization from ethanol or an ethanol-water mixture.[3]

Synthesis_Workflow furan_ester Furan-2-carboxylic acid ester hydrazide Furan-2-carboxylic acid hydrazide furan_ester->hydrazide Hydrazine hydrate k_salt Potassium dithiocarbazinate salt hydrazide->k_salt CS₂, KOH, Ethanol final_product 4-amino-5-(furan-2-yl)-4H- 1,2,4-triazole-3-thiol k_salt->final_product Hydrazine hydrate, Reflux, then Acidification

Caption: Synthetic workflow for the target compound.
Characterization Methods

  • Sample Preparation: A small amount of the dried solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1] Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr plates.

  • Analysis: The prepared sample is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a suitable wavelength range (e.g., 4000-400 cm⁻¹).[5]

  • Expected Peaks: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3329 cm⁻¹), S-H stretching of the thiol group (around 2775 cm⁻¹), C=N stretching of the triazole ring (around 1618 cm⁻¹), and C-O-C stretching of the furan ring (around 1238 cm⁻¹). Additionally, bands corresponding to N-C=S and amide-like vibrations are also observed.[3]

  • Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.[6]

  • Analysis: ¹H NMR and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 MHz or higher).

  • Expected ¹H NMR Signals: The proton NMR spectrum is expected to show a singlet for the two protons of the amino (NH₂) group (around 5.80 ppm), a multiplet for the three protons of the furan ring (in the range of 6.70-7.91 ppm), and a singlet for the proton of the thiol (SH) group (around 13.89 ppm).[3]

  • Expected ¹³C NMR Signals: The carbon NMR spectrum will display distinct signals for the carbon atoms of the furan and triazole rings. Published data indicates signals at approximately 111.89, 113.98, 139.90, 142.83, 145.20, and 156.54 ppm.[3]

  • Sample Preparation: The sample is introduced into the mass spectrometer, typically after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).[7]

  • Analysis: The mass spectrum is obtained, providing information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.21 g/mol ).

  • Procedure: The elemental composition of the compound is determined using a CHNS elemental analyzer. This involves the combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are then separated and quantified.[8]

  • Expected Composition: The theoretical elemental composition for C₆H₆N₄OS is: C, 39.55%; H, 3.32%; N, 30.75%; S, 17.60%. Experimental values should be in close agreement with these theoretical percentages.[3]

Biological Activity and Potential Mechanisms of Action

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The title compound, with its furan substituent, has been investigated for its antimicrobial potential.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

A well-established mechanism of action for many triazole-based antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Ergosterol_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Downstream Effects AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Disruption Disruption of Fungal Cell Membrane Integrity Ergosterol->Disruption Triazole 4-amino-5-(furan-2-yl)-4H- 1,2,4-triazole-3-thiol Triazole->Inhibition Growth_Inhibition Fungal Growth Inhibition Disruption->Growth_Inhibition

Caption: Inhibition of ergosterol biosynthesis by the triazole compound.

The proposed mechanism involves the binding of the triazole's nitrogen atom to the heme iron atom in the active site of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This inhibition blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterols and disruption of the fungal cell membrane, ultimately inhibiting fungal growth. Molecular docking studies on similar triazole derivatives have supported this binding mode.

Antibacterial Activity: Quorum Sensing Inhibition

Another potential mechanism of antimicrobial action, particularly against bacteria, is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell cluster_outcome Outcome AHL_synthase AHL Synthase (e.g., LuxI) AHL Acyl-Homoserine Lactone (AHL) Signal Molecule AHL_synthase->AHL Receptor AHL Receptor (e.g., LuxR) AHL->Receptor Binds to Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates Reduced_Virulence Reduced Virulence Gene_Expression->Reduced_Virulence Biofilm_Inhibition Inhibition of Biofilm Formation Gene_Expression->Biofilm_Inhibition Triazole 4-amino-5-(furan-2-yl)-4H- 1,2,4-triazole-3-thiol Triazole->Inhibition_point

Caption: Inhibition of bacterial quorum sensing by the triazole compound.

It is hypothesized that this compound may act as an antagonist to the signal receptors in bacterial quorum sensing systems. By binding to the receptor, it could prevent the native signaling molecules, such as acyl-homoserine lactones (AHLs), from activating the transcription of virulence genes. This would lead to a reduction in the production of virulence factors and the inhibition of biofilm formation, thereby attenuating the pathogenicity of the bacteria without necessarily killing them, which can reduce the selective pressure for the development of resistance.

Conclusion

This compound is a heterocyclic compound with significant potential in the development of new therapeutic agents. Its synthesis is well-described, and its structure can be reliably confirmed through standard analytical techniques. The preliminary evidence of its antimicrobial activity, potentially through the inhibition of ergosterol biosynthesis in fungi and quorum sensing in bacteria, warrants further investigation. This technical guide provides a foundational understanding for researchers to explore the full therapeutic potential of this and related triazole derivatives. Further studies are needed to fully elucidate its pharmacological profile, including detailed mechanistic studies, in vivo efficacy, and safety assessments.

References

Structural Elucidation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities. The structural characterization of these molecules is paramount for understanding their chemical properties, reactivity, and biological interactions, thereby facilitating drug design and development efforts. This guide details the synthetic protocols and presents a summary of the spectroscopic data crucial for the structural confirmation of the title compound and its analogues.

Synthesis

The synthesis of this compound is typically achieved through a multi-step process commencing from furan-2-carboxylic acid hydrazide. The general synthetic route involves the formation of a potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of the title compound is outlined below.

Step 1: Synthesis of Potassium 3-(furan-2-carbonyl)dithiocarbazate

To a solution of potassium hydroxide in absolute ethanol, carbon disulfide is added dropwise while cooling in an ice bath. To this mixture, a solution of furan-2-carboxylic acid hydrazide in ethanol is added gradually with continuous stirring. The reaction mixture is stirred for several hours at room temperature. The resulting precipitate, potassium 3-(furan-2-carbonyl)dithiocarbazate, is then filtered, washed with cold ether, and dried.

Step 2: Synthesis of this compound

The potassium salt obtained in the previous step is refluxed with an excess of hydrazine hydrate in water for several hours. The reaction mixture is then cooled and acidified with a suitable acid (e.g., concentrated HCl or acetic acid) to precipitate the crude product. The solid is filtered, washed with cold water, and recrystallized from a suitable solvent such as ethanol to yield pure this compound.

G cluster_0 Step 1: Formation of Potassium Dithiocarbazate Salt cluster_1 Step 2: Cyclization Furan-2-carboxylic acid hydrazide Furan-2-carboxylic acid hydrazide Potassium 3-(furan-2-carbonyl)dithiocarbazate Potassium 3-(furan-2-carbonyl)dithiocarbazate Furan-2-carboxylic acid hydrazide->Potassium 3-(furan-2-carbonyl)dithiocarbazate Reaction CS2 / KOH (in Ethanol) CS2 / KOH (in Ethanol) CS2 / KOH (in Ethanol)->Potassium 3-(furan-2-carbonyl)dithiocarbazate Reagents This compound This compound Potassium 3-(furan-2-carbonyl)dithiocarbazate->this compound Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Reagent Acidification Acidification Purified Product Purified Product This compound->Purified Product Recrystallization

Caption: Synthetic workflow for this compound.

Structural Characterization Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.

Physicochemical and Elemental Analysis Data
PropertyValue
Molecular FormulaC₆H₆N₄OS
Molecular Weight182.20 g/mol
Melting Point202-203 °C
Elemental Analysis Calculated (%)
Carbon (C)39.55
Hydrogen (H)3.32
Nitrogen (N)30.75
Sulfur (S)17.60
Spectroscopic Data

Table 2.1: Infrared (IR) Spectroscopy Data

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3329N-H stretching (amino group)
2775S-H stretching (thiol group)
1618C=N stretching (triazole ring)
1238C-O-C stretching (furan ring)
1533, 1262, 1051, 952N-C=S and amide bands

Table 2.2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy helps in determining the number and types of protons in the molecule. The spectrum is typically recorded in DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.89Singlet1H-SH (thiol proton)
6.70-7.91Multiplet3HFuran ring protons
5.80Singlet2H-NH₂ (amino protons)

Table 2.3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
156.54C=S (thione tautomer) or C-SH (thiol tautomer)
145.20, 142.83, 139.90Triazole and Furan ring carbons
113.98, 111.89Furan ring carbons

Note: The specific assignment of all carbon signals requires further detailed analysis, such as 2D NMR experiments.

Thiol-Thione Tautomerism

A critical aspect of the structure of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is the existence of thiol-thione tautomerism. The molecule can exist in two interconverting forms: the thiol form, characterized by a C-SH group, and the thione form, with a C=S and an N-H group within the triazole ring.

In the solid state and in solution, the equilibrium between these two tautomers can be influenced by factors such as the solvent, temperature, and the nature of the substituent at the 5-position. Spectroscopic data, particularly IR and NMR, can provide insights into the predominant tautomeric form. The observation of a distinct S-H stretching band in the IR spectrum and a downfield proton signal in the ¹H NMR spectrum are indicative of the thiol tautomer. Conversely, the presence of a strong C=S stretching band in the IR spectrum suggests the thione form. For this compound, the presented spectroscopic data suggests a significant presence of the thiol tautomer in the analyzed samples.

Tautomerism cluster_thiol Thiol Form cluster_thione Thione Form Thiol Thione Thiol->Thione Equilibrium

Caption: Thiol-Thione tautomerism in this compound.

Further Structural Elucidation: X-ray Crystallography and Mass Spectrometry

While spectroscopic methods provide substantial evidence for the structure of this compound, a definitive confirmation of the solid-state structure, including bond lengths, bond angles, and crystal packing, would be obtained from single-crystal X-ray diffraction analysis. At the time of compiling this guide, specific crystallographic data for the title compound was not available in the public domain.

Similarly, mass spectrometry would provide valuable information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity. While the molecular formula and weight are well-established, detailed fragmentation analysis could offer additional structural insights.

Conclusion

The structural elucidation of this compound is well-supported by a combination of synthetic protocols and comprehensive spectroscopic analysis. The presented IR, ¹H NMR, and ¹³C NMR data are consistent with the proposed structure. The existence of thiol-thione tautomerism is a key feature of this class of compounds. For a complete and unambiguous structural determination, particularly in the solid state, further investigation using single-crystal X-ray crystallography is recommended. This guide serves as a foundational resource for researchers working on the synthesis, characterization, and application of these promising heterocyclic compounds in drug discovery and development.

Unveiling the Antimicrobial Potential: A Technical Guide to the Mechanism of Action of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. The heterocyclic compound, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, and its derivatives have emerged as a promising class of antimicrobial agents. This technical guide provides an in-depth analysis of the proposed mechanism of action, antimicrobial efficacy, and relevant experimental protocols for this compound. In silico studies strongly suggest that the antimicrobial activity of this class of triazoles is mediated through the inhibition of bacterial DNA gyrase, a crucial enzyme in DNA replication. This guide consolidates available data on its antimicrobial spectrum and provides detailed methodologies for its evaluation, aiming to facilitate further research and development in this area.

Core Mechanism of Action: Targeting Bacterial DNA Gyrase

The primary proposed mechanism of action for this compound as an antimicrobial agent is the inhibition of bacterial DNA gyrase. DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication, transcription, and repair. By inhibiting this enzyme, the compound effectively halts these critical cellular processes, leading to bacterial cell death.

In silico molecular docking studies on a series of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives have revealed a high binding affinity for the active site of DNA gyrase. These computational models indicate that the triazole ring plays a crucial role in forming hydrogen bonds with the amino acid residues within the enzyme's binding pocket. This interaction is believed to stabilize the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands and ultimately leading to a bactericidal effect. While direct experimental validation for the parent compound is a key area for future research, the computational evidence provides a strong foundation for this proposed mechanism.

G cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition Pathway Replication_Fork Replication Fork (Unwinding of DNA) Positive_Supercoils Accumulation of Positive Supercoils Replication_Fork->Positive_Supercoils DNA_Gyrase DNA Gyrase Positive_Supercoils->DNA_Gyrase relieves torsional strain by Negative_Supercoils Introduction of Negative Supercoils DNA_Gyrase->Negative_Supercoils Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked if inhibited leads to Replication_Continues DNA Replication Proceeds Negative_Supercoils->Replication_Continues Triazole_Compound 4-amino-5-(furan-2-yl)-4H- 1,2,4-triazole-3-thiol Inhibition Inhibition Triazole_Compound->Inhibition Inhibition->DNA_Gyrase

Figure 1: Proposed Mechanism of Action via DNA Gyrase Inhibition.

Antimicrobial Spectrum and Efficacy

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1][2][3][4] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

While specific MIC values for the parent compound are not extensively consolidated in the literature, studies on its derivatives provide valuable insights into the potential of this chemical scaffold. The following table summarizes representative MIC values for derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol against a panel of clinically relevant microorganisms. It is important to note that substitutions on the triazole ring can significantly influence the antimicrobial potency.[1]

MicroorganismStrainCompound TypeMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923S-alkyl derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiolModerate Activity[1]
Staphylococcus aureusNCIM No. 20794-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol16[2]
Bacillus subtilisNCIM No. 20634-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol20[2]
Escherichia coliATCC 25922S-alkyl derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiolModerate Activity[1]
Escherichia coliNCIM No. 20654-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol25[2]
Pseudomonas aeruginosaATCC 27853S-alkyl derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiolModerate Activity[1]
Salmonella typhiNCIM No. 22634-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol31[2]
Candida albicansMTCC No. 31024-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol24[2]
Aspergillus nigerNCIM No. 7424-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol32[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microbial suspension standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound. b. Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: a. From a fresh culture, prepare a microbial suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: a. Add 100 µL of the standardized inoculum to each well of the microtiter plate, including positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: a. Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

  • Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

G Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound in 96-Well Plate Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Prepare_Compound->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 24h) Inoculate_Plate->Incubate Read_Results Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Figure 2: Workflow for MIC Determination by Broth Microdilution.
DNA Gyrase Inhibition Assay (Supercoiling Assay)

This protocol describes a common method to assess the inhibitory effect of the test compound on the supercoiling activity of DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl₂, KCl, DTT, and spermidine)

  • Test compound dissolved in a suitable solvent

  • Stop solution (containing SDS and a loading dye)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound. b. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: a. Add a pre-determined amount of DNA gyrase to each reaction tube to initiate the reaction.

  • Incubation: a. Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination: a. Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis: a. Load the samples onto a 1% agarose gel. b. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis: a. Stain the gel with a DNA staining agent and visualize it under UV light. b. The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control.

G Start Start Setup_Reaction Set up Reaction Mixture: Relaxed Plasmid DNA, Assay Buffer, and Test Compound Start->Setup_Reaction Add_Enzyme Initiate Reaction by Adding DNA Gyrase Setup_Reaction->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Terminate Reaction with Stop Solution Incubate->Stop_Reaction Electrophoresis Analyze Samples by Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain Gel and Visualize DNA Bands Electrophoresis->Visualize Analyze Analyze Inhibition: Compare Supercoiled vs. Relaxed DNA Bands Visualize->Analyze End End Analyze->End

Figure 3: Experimental Workflow for DNA Gyrase Supercoiling Assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antimicrobial agents. The available evidence strongly points towards the inhibition of bacterial DNA gyrase as its primary mechanism of action. This mode of action is advantageous as DNA gyrase is a validated and essential bacterial target that is absent in humans.

Further research should focus on several key areas to advance the development of this compound and its analogs:

  • Experimental Validation of Mechanism: Performing enzymatic assays, such as the DNA gyrase supercoiling assay described herein, is crucial to definitively confirm the proposed mechanism of action for the parent compound.

  • Comprehensive Antimicrobial Profiling: A systematic evaluation of the MIC of this compound against a broad and diverse panel of clinical isolates, including multidrug-resistant strains, is necessary to fully delineate its antimicrobial spectrum.

  • Structure-Activity Relationship (SAR) Studies: Continued medicinal chemistry efforts to synthesize and evaluate new derivatives can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates should be advanced to preclinical animal models to assess their in vivo efficacy and safety profiles.

References

Biological Activity Screening of Novel 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol compounds and their derivatives. The unique structural features of the 1,2,4-triazole ring, combined with a furan moiety, have positioned these compounds as promising candidates in the search for new therapeutic agents. This document details their synthesis, antimicrobial, antifungal, and anticancer properties, presenting quantitative data, experimental protocols, and visualizations of potential mechanisms of action.

Synthesis

The foundational compound, this compound, can be synthesized through a multi-step process. A general synthetic route involves the conversion of furan-2-carboxylic acid hydrazide into a thiosemicarbazide derivative, followed by cyclization to form the triazole ring.[1][2]

A typical synthesis pathway is as follows:

  • Formation of Potassium Dithiocarbazinate: Furan-2-carboxylic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in an alcoholic solution.

  • Cyclization to form the Triazole Ring: The resulting potassium dithiocarbazinate salt is then refluxed with hydrazine hydrate to yield this compound.[1]

Further derivatization can be achieved by reacting the primary amino group or the thiol group to generate a library of related compounds for extensive biological screening.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated notable activity against a range of pathogenic bacteria and fungi. The screening of these compounds is crucial in the effort to combat the growing challenge of antimicrobial resistance.

Data Presentation

The antimicrobial and antifungal efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
This compoundStaphylococcus aureus-Candida albicans-
4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneEscherichia coli8-12 (Zone of Inhibition in mm)--
Mannich base derivativesPseudomonas aeruginosa6-20 (Zone of Inhibition in mm)--
Substituted Schiff base derivativesStaphylococcus aureus16Candida albicans24
Bacillus subtilis20Aspergillus niger32
Escherichia coli25
Salmonella typhi31

Note: Data is compiled from various sources and may involve different derivatives. A hyphen (-) indicates that specific data for the parent compound was not available in the searched literature.[3][4]

Experimental Protocols

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.

  • Sterile Petri dishes.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

  • Test compound solution (typically dissolved in DMSO).

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (DMSO).

  • Sterile cork borer (6-8 mm diameter).

Procedure:

  • Prepare and pour sterile MHA or SDA into Petri dishes and allow to solidify.

  • Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • Standardized microbial inoculum.

  • Test compound stock solution.

Procedure:

  • Dispense 100 µL of MHB or RPMI-1640 into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Visualization of Experimental Workflow

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening start Furan-2-carboxylic acid hydrazide thiosemicarbazide Thiosemicarbazide Derivative start->thiosemicarbazide CS2, KOH triazole This compound thiosemicarbazide->triazole Hydrazine Hydrate derivatives Library of Derivatives triazole->derivatives Derivatization prelim Agar Well Diffusion Assay (Preliminary Screening) derivatives->prelim mic Broth Microdilution Assay (MIC Determination) prelim->mic Active Compounds data Quantitative Data (MIC values) mic->data

Caption: Workflow for the synthesis and antimicrobial screening of novel triazole compounds.

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Data Presentation

The anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Compound Derivative TypeCancer Cell LineIC50 (µM)
Furan-based triazoleMCF-7 (Breast Cancer)2.96 - 4.06
Triazole-estradiol analog (Fz25)MDA-MB-231 (Breast Cancer)8.12
MDA-MB-468 (Breast Cancer)25.43
Triazolo-thiadiazoleHT-29 (Colon Cancer)In vivo efficacy demonstrated
Thiazolo[3,2-b][5][6][7]-triazoleMCF-7 (Breast Cancer)1.37

Note: Data is for structurally related triazole compounds, indicating the potential of the furan-containing series.[5][8][9][10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well tissue culture plates.

  • Test compound solutions in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Potential Signaling Pathways in Cancer

Several studies on triazole derivatives suggest their involvement in key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Some triazole compounds have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer. Inhibition of EGFR can block downstream signaling through the ERK and mTOR pathways, leading to decreased cell proliferation and survival.[5]

EGFR_Pathway Triazole 4-amino-5-(furan-2-yl)- 4H-1,2,4-triazole-3-thiol Derivative EGFR EGFR Triazole->EGFR Inhibition RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation p53_Pathway Triazole 4-amino-5-(furan-2-yl)- 4H-1,2,4-triazole-3-thiol Derivative p53 p53 Activation Triazole->p53 Induction Bax Bax Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

In Vitro Evaluation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a pivotal scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. The incorporation of a furan moiety into the triazole ring can further modulate the biological activity of these compounds. This technical guide focuses on the in vitro evaluation of the cytotoxicity of a specific furan-containing triazole derivative, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.

While specific in vitro cytotoxicity data for this compound on cancer cell lines is not extensively documented in the reviewed literature, this guide provides a comprehensive overview based on the toxicological data of its close derivatives and the established cytotoxic mechanisms of the broader 1,2,4-triazole class. This document outlines potential cytotoxic effects, likely mechanisms of action, and detailed experimental protocols for the in vitro assessment of this compound.

Quantitative Cytotoxicity Data

Although direct in vitro cytotoxicity data (IC50 values) for this compound is limited, valuable insights can be drawn from studies on its alkyl derivatives and other furan-containing heterocyclic compounds.

In Vivo Acute Toxicity of this compound Derivatives

A study on the acute toxicity of S-alkyl derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol in white rats provides an indication of their general toxicity profile. The majority of these compounds were found to be less toxic than the antifungal drug fluconazole.

CompoundLD50 (mg/kg, intraperitoneal)Toxicity Class
3-butylthio-5-(furan-2-yl)-4-amino-4H-1,2,4-triazole1570V
3-heptylthio-5-(furan-2-yl)-4-amino-4H-1,2,4-triazole263IV
Fluconazole (for comparison)>320-

Data sourced from a study on the acute toxicity of 5-(furan-2-yl, 2-metylfuran-3-yl)-4-amino-1,2,4-triazole-3-thiol alkyl derivatives.

In Vitro Cytotoxicity of Structurally Related Furan-Containing Compounds

Research on other heterocyclic compounds incorporating a furan ring demonstrates their potential for cytotoxicity against various cancer cell lines. These findings suggest that the furan moiety can contribute to the anticancer activity of small molecules.

CompoundCell LineIC50 (µM)
5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol derivative (5d)A549 (Lung Carcinoma)6.3 ± 0.7
5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f)HT-1080 (Fibrosarcoma), HeLa (Cervical)Not specified
Thiazole-amino acid hybrid with furan substituent (5w)A549, HeLa, MCF-7Moderately active

Data compiled from studies on benzofuran–oxadiazole and triazole derivatives, and a new synthetic furan-containing compound.[1][2][3]

Potential Mechanisms of Cytotoxicity

Based on the established mechanisms of action for various 1,2,4-triazole derivatives, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. For 1,2,4-triazole derivatives, this often involves the intrinsic mitochondrial pathway. Key events in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3, ultimately leading to cell death.

G Proposed Apoptotic Pathway for 1,2,4-Triazole Derivatives Triazole This compound Bax Bax (Pro-apoptotic) Triazole->Bax Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Cell Cycle Arrest

In addition to apoptosis, some triazole derivatives have been shown to inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. A common point of arrest is the G2/M phase, which prevents cells from entering mitosis. This disruption of the normal cell cycle progression can also trigger apoptosis.

G Hypothesized Cell Cycle Arrest by 1,2,4-Triazole Derivatives G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Triazole 4-amino-5-(furan-2-yl)-4H- 1,2,4-triazole-3-thiol Triazole->Arrest Arrest

Caption: Potential G2/M phase cell cycle arrest induced by the triazole compound.

Experimental Protocols

To facilitate the in vitro evaluation of this compound, detailed protocols for key cytotoxicity and mechanistic assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

G MTT Assay Experimental Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis A Seed cells in a 96-well plate B Treat cells with varying concentrations of the compound A->B C Add MTT solution and incubate B->C D Add solubilization solution (e.g., DMSO) C->D E Measure absorbance at 570 nm D->E F Calculate IC50 value E->F

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

G Apoptosis Assay Workflow A Seed and treat cells with the compound B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Experimental procedure for the detection of apoptosis using flow cytometry.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of cells, allowing for the analysis of the cell cycle distribution by flow cytometry.

Workflow:

G Cell Cycle Analysis Workflow A Seed and treat cells with the compound B Harvest and fix cells in ethanol A->B C Wash and resuspend cells in PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Analyze by flow cytometry E->F

Caption: Workflow for analyzing cell cycle distribution via propidium iodide staining.

Detailed Protocol:

  • Cell Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add propidium iodide to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Conclusion and Future Directions

While direct evidence for the in vitro cytotoxicity of this compound is currently lacking in the scientific literature, the available data on its derivatives and other furan-containing triazoles suggest that it is a promising candidate for further investigation as an anticancer agent. The likely mechanisms of its cytotoxic action include the induction of apoptosis through the mitochondrial pathway and the arrest of the cell cycle at the G2/M phase.

Future research should focus on:

  • Comprehensive in vitro cytotoxicity screening: Evaluating the IC50 values of this compound against a panel of human cancer cell lines.

  • Elucidation of the specific signaling pathways: Investigating the precise molecular mechanisms underlying its cytotoxic effects, including the key proteins involved in apoptosis and cell cycle regulation.

  • In vivo efficacy studies: Assessing the antitumor activity of the compound in animal models of cancer.

The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical studies, which will be crucial in determining the therapeutic potential of this compound.

References

Technical Whitepaper: Preliminary Antioxidant Activity of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific quantitative data on the antioxidant activity of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. This document therefore presents a comprehensive analysis of a closely related and well-studied analogue, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol , to provide a representative overview of the antioxidant potential within this chemical class for researchers, scientists, and drug development professionals.

Executive Summary

Reactive oxygen species (ROS) are implicated in the pathogenesis of numerous diseases, driving the search for novel antioxidant agents. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. This whitepaper focuses on the preliminary antioxidant properties of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, using the phenyl-substituted analogue as a case study. This class of compounds demonstrates significant free radical scavenging capabilities, suggesting its potential as a backbone for the development of new antioxidant therapeutics. The subsequent sections detail the quantitative antioxidant data, the experimental protocols used for their determination, and the underlying chemical principles.

Introduction to 1,2,4-Triazole-3-thiols as Antioxidants

The 1,2,4-triazole nucleus is a core component in many therapeutic agents.[1] The antioxidant capacity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives is often attributed to the presence of the thiol (-SH) and amino (-NH2) groups, which can donate hydrogen atoms or electrons to neutralize free radicals.[2][3] The tautomeric equilibrium between the thione and thiol forms also plays a crucial role in their chemical reactivity. The nature of the substituent at the 5-position of the triazole ring significantly modulates the antioxidant activity, influencing the electronic environment and steric accessibility of the active functional groups.[4] Furan-containing compounds, in general, are also recognized for their antioxidant properties, which often arise from the ability of the furan ring to stabilize radicals.[5][6] While direct data on the furan-substituted triazole is unavailable, the analysis of analogues provides a strong rationale for its investigation.

Quantitative Antioxidant Activity

The antioxidant potential of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives has been evaluated using various in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results, expressed as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals), are summarized below.

Table 1: DPPH Radical Scavenging Activity of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives.
CompoundSubstituent on Phenyl RingIC50 (µg/mL)Reference Compound (Ascorbic Acid) IC50 (µg/mL)Source
1 H (unsubstituted)--[1]
2 4-Bromo (on a derivative)5.84Not specified in this study[1][7]

Note: Data for the parent compound was often presented in the context of its derivatives. Compound 2 is a thiazolidinone derivative of a Schiff base formed from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Table 2: Comparative DPPH and ABTS Radical Scavenging Activity.
CompoundAssayIC50 (M)Source
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) DPPH1.3 x 10⁻³ ± 0.2 x 10⁻³[2]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) ABTS4.7 x 10⁻⁵ ± 0.1 x 10⁻⁵[2]
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) DPPH2.2 x 10⁻³ ± 0.1 x 10⁻³[2]
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) ABTS5.5 x 10⁻⁵ ± 0.2 x 10⁻⁵[2]

Experimental Protocols

The following sections provide detailed methodologies for the key antioxidant assays cited in the literature for this class of compounds.

DPPH Free Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 6.7 x 10⁻⁵ M) is prepared in a suitable solvent like ethanol or methanol and stored in the dark.[2]

  • Preparation of Test Compounds: The triazole derivatives are dissolved in the same solvent to prepare a series of concentrations (e.g., ranging from 10⁻⁴ M to 10⁻³ M).[2]

  • Reaction Mixture: A specific volume of the test compound solution (e.g., 0.75 mL) is mixed with the DPPH solution (e.g., 0.25 mL).[2]

  • Incubation: The mixture is shaken vigorously and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]

  • Spectrophotometric Measurement: The absorbance of the resulting solution is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The radical is generated by the oxidation of ABTS with potassium persulfate.

Protocol:

  • Generation of ABTS•+: An aqueous solution of ABTS (e.g., 7 mM) is mixed with an aqueous solution of potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Preparation of ABTS•+ Working Solution: The stock solution is diluted with a solvent (e.g., ethanol) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.

  • Reaction: A small aliquot of the test compound at various concentrations is added to a specific volume of the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The IC50 value is then determined from the dose-response curve.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the antioxidant assays.

DPPH_Assay_Workflow prep_dpph Prepare DPPH Solution (e.g., 6.7x10⁻⁵ M in Ethanol) mix Mix (Sample + DPPH) prep_dpph->mix prep_sample Prepare Test Compound (Serial Dilutions) prep_sample->mix incubate Incubate (30 min, Dark) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Radical Generation abts ABTS Solution (7 mM) generate Mix & Incubate (12-16h, Dark) Generates ABTS•+ abts->generate kps K₂S₂O₈ Solution (2.45 mM) kps->generate dilute Dilute ABTS•+ Stock (Abs ≈ 0.7 at 734 nm) generate->dilute react React (Sample + ABTS•+) dilute->react prep_sample Prepare Test Compound (Serial Dilutions) prep_sample->react measure Measure Absorbance (734 nm) react->measure calc Calculate IC50 measure->calc

Caption: Workflow for the ABTS Radical Cation Assay.

Conclusion and Future Directions

The available data on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and related analogues strongly indicate that this scaffold possesses significant antioxidant activity. The radical scavenging is primarily attributed to the hydrogen/electron-donating capacity of the amino and thiol/thione groups. While direct experimental evidence for the furan-substituted target compound is lacking, the known antioxidant properties of both the triazole-thiol core and the furan moiety provide a strong impetus for its synthesis and evaluation. Future research should focus on the systematic investigation of various heterocyclic substituents at the 5-position to establish a clear structure-activity relationship. This will enable the rational design of novel, potent, and safe antioxidant agents for potential therapeutic applications.

References

Methodological & Application

detailed synthesis protocol for 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Introduction this compound is a heterocyclic compound incorporating furan and 1,2,4-triazole moieties. Compounds of this class are of significant interest to researchers in medicinal and materials chemistry due to their diverse biological activities and potential as intermediates for the synthesis of more complex molecules, such as triazolothiadiazines.[1] The presence of the amino (-NH2) and thiol (-SH) groups provides reactive sites for further functionalization, making it a valuable building block in drug development and agrochemical research. This document provides a detailed, three-step protocol for the laboratory-scale synthesis of this target compound, starting from furan-2-carboxylic acid.

Principle of the Method The synthesis is accomplished through a robust three-step sequence. The first step involves the conversion of furan-2-carboxylic acid to its corresponding hydrazide, furan-2-carbohydrazide. In the second step, the hydrazide is reacted with carbon disulfide in an alkaline medium to form a stable potassium dithiocarbazate salt.[1][2] The final step is an acid-catalyzed cyclization of this intermediate with excess hydrazine hydrate, which yields the desired this compound.[2][3] The final product is isolated and purified by recrystallization.

Experimental Protocols

Step 1: Synthesis of Furan-2-carbohydrazide

This initial step converts the commercially available furan-2-carboxylic acid into the key hydrazide intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Furan-2-carboxylic acid88-14-2112.080.1 mol (11.21 g)
Thionyl chloride (SOCl₂)7719-09-7118.970.15 mol (17.85 g)
Hydrazine hydrate (80%)7803-57-850.06 (anhydrous)0.2 mol (12.5 g)
Methanol (anhydrous)67-56-132.04~200 mL
Diethyl ether60-29-774.12As needed

Protocol:

  • A solution of furan-2-carboxylic acid (0.1 mol) in 50 mL of anhydrous methanol is cooled in an ice bath.

  • Thionyl chloride (0.15 mol) is added dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After addition is complete, the reaction mixture is refluxed for 4 hours.

  • The excess methanol is removed under reduced pressure to yield the crude methyl furan-2-carboxylate.

  • The crude ester is redissolved in 150 mL of methanol, and hydrazine hydrate (0.2 mol) is added.

  • The mixture is refluxed for 8 hours, during which a precipitate may form.

  • The reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The resulting solid residue is triturated with diethyl ether, filtered, washed with cold ether, and dried to afford furan-2-carbohydrazide.

Step 2: Synthesis of Potassium 3-(2-furoyl)dithiocarbazate

This step prepares the key salt intermediate required for the cyclization reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Furan-2-carbohydrazide3326-71-4126.110.1 mol (12.61 g)
Potassium hydroxide (KOH)1310-58-356.110.15 mol (8.42 g)
Carbon disulfide (CS₂)75-15-076.140.15 mol (11.42 g)
Absolute Ethanol64-17-546.07100 mL

Protocol:

  • Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (75 mL) in a flask equipped with a magnetic stirrer.

  • Add furan-2-carbohydrazide (0.1 mol) to the solution and stir until it is fully dissolved.

  • Cool the mixture in an ice bath to approximately 0-5 °C.

  • Add carbon disulfide (0.15 mol) dropwise to the cold, stirred solution over a period of 30 minutes.

  • After the addition, continue stirring the reaction mixture at room temperature for an additional 12-18 hours.[2]

  • The precipitated potassium salt is collected by filtration, washed thoroughly with cold ethanol, and dried under vacuum. This intermediate is typically used in the next step without further purification.

Step 3: Synthesis of this compound

This is the final cyclization step to produce the target compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Potassium 3-(2-furoyl)dithiocarbazateN/A~240.340.1 mol (24.0 g)
Hydrazine hydrate (99-100%)7803-57-850.06 (anhydrous)0.2 mol (10.0 g)
Water7732-18-518.0220 mL
Dilute Hydrochloric Acid (HCl)7647-01-036.46As needed for neutralization
Ethanol64-17-546.07For recrystallization

Protocol:

  • A suspension of potassium 3-(2-furoyl)dithiocarbazate (0.1 mol) and hydrazine hydrate (0.2 mol) in water (20 mL) is prepared in a round-bottom flask.[2][3]

  • The mixture is heated under reflux with stirring for 4-6 hours. During this time, the color of the solution may change, and the evolution of hydrogen sulfide gas (H₂S) will be observed (Note: perform in a well-ventilated fume hood).

  • After reflux, the reaction mixture is cooled to room temperature and carefully neutralized by the dropwise addition of dilute hydrochloric acid until the pH is approximately 6-7, resulting in the formation of a precipitate.

  • The solid product is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product is purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.[1]

Synthesis Workflow

Synthesis_Workflow A Furan-2-carboxylic Acid R1 + SOCl₂, MeOH + N₂H₄·H₂O A->R1 B Furan-2-carbohydrazide R2 + KOH, CS₂ in Ethanol B->R2 C Potassium 3-(2-furoyl)dithiocarbazate R3 + N₂H₄·H₂O, H₂O Reflux, then HCl C->R3 D 4-amino-5-(furan-2-yl)-4H- 1,2,4-triazole-3-thiol R1->B R2->C R3->D

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for determining the antimicrobial susceptibility of the novel heterocyclic compound, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. This compound belongs to the 1,2,4-triazole class, which is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial properties. The furan moiety is also a common feature in bioactive molecules. The evaluation of the antimicrobial profile of this specific triazole derivative is a critical step in the drug discovery and development process.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be organized for clarity and ease of comparison. The following tables are templates for recording Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MIC (µM)Positive Control (Name and MIC)
Staphylococcus aureusATCC 25923User DataUser DataUser Data
Escherichia coliATCC 25922User DataUser DataUser Data
Pseudomonas aeruginosaATCC 27853User DataUser DataUser Data
Candida albicansATCC 10231User DataUser DataUser Data
Aspergillus nigerATCC 16404User DataUser DataUser Data

Table 2: Zone of Inhibition for this compound (Disk Diffusion Method)

Test MicroorganismStrain IDDisk Concentration (µg)Zone of Inhibition (mm)Interpretation (S/I/R)Positive Control (Name and Zone)
Staphylococcus aureusATCC 25923User DataUser DataUser DataUser Data
Escherichia coliATCC 25922User DataUser DataUser DataUser Data
Pseudomonas aeruginosaATCC 27853User DataUser DataUser DataUser Data
Candida albicansATCC 10231User DataUser DataUser DataUser Data
Aspergillus nigerATCC 16404User DataUser DataUser DataUser Data

(S = Susceptible, I = Intermediate, R = Resistant)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the determination of the MIC of this compound against bacterial and fungal strains.

Materials:

  • This compound

  • Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans, A. niger)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • McFarland turbidity standards (0.5 standard)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare a stock solution of high concentration (e.g., 10 mg/mL). Ensure the final concentration of the solvent in the assay does not inhibit microbial growth.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

    • This will result in wells with decreasing concentrations of the test compound.

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum to each well, including a positive control well (broth and inoculum only) and a negative control well (broth only).

  • Incubation:

    • Seal the microtiter plates and incubate at 35-37°C for 18-24 hours for bacteria.

    • For fungi, incubate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solution D Perform Serial Dilution of Compound A->D B Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microbial Suspension B->E C Add Broth to 96-Well Plate C->D D->E F Incubate Plate (18-48 hours) E->F G Read Results and Determine MIC F->G

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)

This protocol describes the agar disk diffusion method to assess the susceptibility of microorganisms to this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Sterile saline (0.85% NaCl) or PBS

  • McFarland turbidity standards (0.5 standard)

  • Sterile cotton swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Test Disks:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Impregnate sterile filter paper disks with a known amount of the compound solution to achieve the desired concentration per disk (e.g., 10 µg, 30 µg).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Inoculum:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks sufficiently far apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.

    • Include a positive control disk with a standard antibiotic and a negative control disk with the solvent alone.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter using calipers or a ruler.

    • Interpret the results as susceptible (S), intermediate (I), or resistant (R) by comparing the zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI), if available for the specific compound class and microorganism. For novel compounds, the zone diameter provides a qualitative measure of antimicrobial activity.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation & Measurement A Prepare Impregnated Paper Disks D Place Disks on Inoculated Agar A->D B Prepare Microbial Inoculum (0.5 McFarland) C Inoculate MHA Plate with Swab B->C C->D E Incubate Plate (18-24 hours) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) test.

Signaling Pathways and Logical Relationships

The antimicrobial activity of triazole compounds often involves the inhibition of key microbial enzymes. For instance, in fungi, azole antifungals target lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis, which is a critical component of the fungal cell membrane. The disruption of this pathway leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth. The logical relationship for evaluating a novel compound like this compound follows a hierarchical screening process.

Logical_Screening_Pathway A Synthesized Compound: This compound B Primary Screening: Antimicrobial Susceptibility Testing (e.g., Disk Diffusion, MIC) A->B C Hit Identification: Demonstrates Significant Activity B->C D Lead Optimization: Structure-Activity Relationship (SAR) Studies C->D E Mechanism of Action Studies C->E F In Vivo Efficacy and Toxicity Studies D->F E->F G Preclinical Candidate F->G

Caption: Logical pathway for antimicrobial drug discovery.

Application Notes and Protocols: Antifungal Activity of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, causing infections that range from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals. The rise of antifungal resistance, especially to azole-class drugs, necessitates the discovery and development of novel antifungal agents. The 1,2,4-triazole scaffold is a critical pharmacophore present in numerous antifungal drugs. Compounds featuring this heterocyclic system, particularly those with amino and thiol substitutions, have demonstrated significant antimicrobial activities. This document provides a framework for evaluating the antifungal potential of the novel compound 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol against C. albicans.

Data Presentation: Antifungal Activity of Structurally Related Compounds

To establish a baseline for the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of structurally analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against various fungal strains, including C. albicans. The variation in activity is often attributed to the nature of the substituent at the 5-position of the triazole ring.

Compound ID5-Substituent GroupFungal StrainMIC (µg/mL)Reference
A-1 4-ChlorophenylC. albicans (3557)32[1]
A-2 2,4-DichlorophenylC. albicans (3557)32[1]
A-3 4-BromophenylC. albicans (3557)32[1]
4e 4-BromobenzylideneaminoC. albicans24[2]
Standard FluconazoleC. albicans (3557)32[1]

Note: The data presented is for comparative purposes to infer the potential activity of the furan-substituted analogue.

Experimental Protocols

The following protocols describe standardized methods for determining the in vitro antifungal activity of a test compound against Candida albicans. These are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of the microorganism.

Materials:

  • Test Compound: this compound

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Positive control antifungal (e.g., Fluconazole)

  • Incubator (35°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial two-fold dilutions in RPMI-1640 medium to achieve final concentrations ranging typically from 0.06 to 64 µg/mL in the microtiter plate wells.

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[3]

  • Assay Setup:

    • Add 100 µL of the appropriate compound dilution to each well of a 96-well plate.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a positive control (wells with a standard antifungal like fluconazole), a growth control (wells with inoculum but no compound), and a sterility control (wells with medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: Determine the MIC as the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or with a microplate reader.[4]

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This assay is performed after the MIC determination to identify the lowest concentration of the compound that results in fungal death.

Materials:

  • Completed MIC microtiter plate

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile micropipette tips or loops

Procedure:

  • Following MIC determination, select the wells showing no visible growth (i.e., at and above the MIC).

  • Mix the contents of each selected well thoroughly.

  • Subculture a fixed volume (e.g., 10-20 µL) from each of these wells onto a separate, labeled section of an SDA plate.[5]

  • Also, subculture from the growth control well to ensure the viability of the initial inoculum.

  • Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible in the growth control sector.

  • The MFC is defined as the lowest concentration of the compound that results in no growth or a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.[6][7]

Visualizations

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mfc MFC Assay Inoculum Prepare C. albicans Inoculum (0.5 McFarland) Plate Inoculate 96-Well Plate (Compound + Inoculum) Inoculum->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Incubate_MIC Incubate at 35°C for 24-48h Plate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with ≥50% growth inhibition) Incubate_MIC->Read_MIC Subculture Subculture from clear wells (≥MIC) onto SDA plates Read_MIC->Subculture Post-MIC Determination Incubate_MFC Incubate SDA at 35°C for 24-48h Subculture->Incubate_MFC Read_MFC Read MFC (Lowest concentration with ≥99.9% killing) Incubate_MFC->Read_MFC

Caption: Workflow for Antifungal Susceptibility Testing (MIC & MFC).

Proposed Mechanism of Action

Triazole antifungal agents are known to act by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[8] This enzyme is crucial in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, triazoles block the conversion of lanosterol to ergosterol. This disruption leads to two primary consequences:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The buildup of 14α-methylated sterols within the cell is toxic and further disrupts membrane function, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[1][9]

It is highly probable that this compound, if active, will share this mechanism of action.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51/Erg11) Lanosterol->Enzyme Intermediates 4,4-dimethyl-cholesta- 8,14,24-trienol Zymosterol Zymosterol Intermediates->Zymosterol ...multiple steps... Ergosterol Ergosterol Zymosterol->Ergosterol ...multiple steps... Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazole 4-amino-5-(furan-2-yl)-4H- 1,2,4-triazole-3-thiol Triazole->Enzyme Inhibits Enzyme->Intermediates

Caption: Inhibition of Ergosterol Biosynthesis by Triazole Antifungals.

References

Application Notes and Protocols: Antibacterial Spectrum of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antibacterial activity of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives against gram-positive bacteria, along with detailed protocols for assessing its antimicrobial spectrum.

Introduction

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Triazole derivatives have garnered significant interest due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This document focuses on this compound, a heterocyclic compound belonging to the triazole class, and outlines its potential as an antibacterial agent against gram-positive bacteria.

Antibacterial Spectrum and Efficacy

While specific quantitative data for the parent compound this compound is limited in the reviewed literature, studies on its derivatives have demonstrated notable activity against various gram-positive bacteria. The primary screening of a series of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives indicated that Staphylococcus aureus is a particularly sensitive strain.[3] Further investigations into related triazole structures have shown potent activity against both Staphylococcus aureus and Bacillus subtilis.[1][4]

The antibacterial efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays. The data presented below is for derivatives of the core compound, providing an insight into the potential of this chemical class.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against Gram-Positive Bacteria

Compound DerivativeTest OrganismMIC (µg/mL)Reference
4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolStaphylococcus aureus16[1]
4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolBacillus subtilis20[1]
Indole derivative of 4-amino-4H-1,2,4-triazole-3-thiolStaphylococcus aureus2[4]
Indole derivative of 4-amino-4H-1,2,4-triazole-3-thiolBacillus subtilis1.56[4]

Note: The table presents data for derivatives of 4-amino-1,2,4-triazole-3-thiol to illustrate the potential antibacterial activity of this class of compounds.

Proposed Mechanism of Action

The precise antibacterial mechanism of this compound in gram-positive bacteria is not yet fully elucidated. However, based on the known mechanisms of other triazole compounds, a multi-faceted mode of action is proposed. Triazoles are known to interfere with the cell membrane integrity of microorganisms.[5] Furthermore, it is hypothesized that these compounds can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and eventual cell death.[5][6][7]

G cluster_0 Proposed Antibacterial Mechanism of Action Triazole 4-amino-5-(furan-2-yl)- 4H-1,2,4-triazole-3-thiol Membrane Bacterial Cell Membrane Disruption Triazole->Membrane Direct Interaction ROS Reactive Oxygen Species (ROS) Generation Triazole->ROS Induces Death Bacterial Cell Death Membrane->Death Leads to Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Causes Damage->Death Results in

Proposed mechanism of action of the triazole compound.

Experimental Protocols

To assess the antibacterial spectrum of this compound, the following standardized methods are recommended.

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the antibacterial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial cultures of gram-positive organisms (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis) adjusted to 0.5 McFarland turbidity standard

  • Sterile filter paper disks (6 mm diameter)

  • Solution of this compound at a known concentration in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic disks (e.g., Vancomycin)

  • Negative control disks (impregnated with the solvent)

  • Incubator (37°C)

  • Calipers or ruler

Procedure:

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension to create a lawn.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place the paper disks impregnated with the test compound, positive control, and negative control onto the agar surface. Ensure the disks are placed at least 24 mm apart.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the antibacterial activity.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures of gram-positive organisms adjusted to 0.5 McFarland turbidity standard and then diluted to the final inoculum concentration.

  • Solution of this compound at a known concentration

  • Positive control antibiotic

  • Sterile diluent (e.g., MHB)

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound solution to the first well of a row and perform serial two-fold dilutions across the row.

  • Prepare the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).

  • Cover the plate and incubate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_1 Experimental Workflow for Antibacterial Spectrum Analysis Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Disk_Diffusion Kirby-Bauer Disk Diffusion Assay Prepare_Inoculum->Disk_Diffusion Broth_Microdilution Broth Microdilution Assay (MIC) Prepare_Inoculum->Broth_Microdilution Incubate Incubate Plates (37°C, 18-24h) Disk_Diffusion->Incubate Broth_Microdilution->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Determine_MIC Determine MIC (µg/mL) Incubate->Determine_MIC Analyze Analyze and Compare Data Measure_Zones->Analyze Determine_MIC->Analyze End End Analyze->End

Workflow for determining antibacterial spectrum.

Conclusion

Derivatives of this compound exhibit promising antibacterial activity against gram-positive bacteria. The provided protocols offer a standardized approach to further investigate the antibacterial spectrum and potency of the parent compound and its analogues. Elucidation of the precise mechanism of action will be crucial for the future development of this class of compounds as therapeutic agents.

References

Application Notes and Protocols: Derivatization of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of derivatives of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. This core structure has been identified as a promising scaffold for the development of novel therapeutic agents with a broad spectrum of activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail the synthetic derivatization strategies, protocols for biological assays, and a summary of the biological activities of the resulting compounds.

Overview of Derivatization Strategies

The biological activity of the this compound scaffold can be significantly enhanced through chemical modification at two primary sites: the exocyclic amino group (-NH2) and the thiol group (-SH).

  • Derivatization at the Amino Group: The primary amino group at the N-4 position of the triazole ring is a key site for derivatization. Condensation with various aromatic aldehydes leads to the formation of Schiff bases (azomethines). This modification allows for the introduction of a wide range of substituents, which can modulate the compound's lipophilicity, steric properties, and electronic environment, thereby influencing its interaction with biological targets.

  • Derivatization at the Thiol Group: The thiol group at the C-3 position can be readily S-alkylated using various alkyl halides. This modification can enhance the compound's metabolic stability and alter its pharmacokinetic profile. The introduction of different alkyl or substituted alkyl chains can also impact the compound's biological activity.

Experimental Protocols

Synthesis of this compound (Parent Compound)

This protocol outlines the synthesis of the starting material, this compound.[1]

Materials:

  • Furan-2-carboxylic acid hydrazide

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrazine hydrate (80-99%)

  • Concentrated hydrochloric acid (HCl)

  • Cold water

  • Ethanol or ethanol-water for recrystallization

Procedure:

  • Formation of Potassium Dithiocarbazinate Salt:

    • Dissolve furan-2-carboxylic acid hydrazide (1 mole) and potassium hydroxide (1 mole) in absolute ethanol.

    • To this solution, add carbon disulfide (1 mole) dropwise while stirring in an ice bath.

    • Continue stirring for 12-16 hours at room temperature.

    • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ether, and dry.

  • Cyclization to form the Triazole Ring:

    • Reflux a mixture of the potassium dithiocarbazinate salt (1 mole) and hydrazine hydrate (2 moles) in water for 4-6 hours.

    • During the reaction, hydrogen sulfide gas will be evolved.

    • After completion of the reaction (monitored by TLC), cool the reaction mixture.

    • Acidify the cooled solution with concentrated hydrochloric acid to precipitate the crude product.

    • Filter the solid, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.

Synthesis of Schiff Base Derivatives

This protocol describes the general procedure for the synthesis of Schiff bases by reacting the parent compound with various aromatic aldehydes.[2]

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mole) in absolute ethanol.

  • To this solution, add the respective substituted aromatic aldehyde (1 mole) and a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of S-Alkylated Derivatives

This protocol outlines the general procedure for the S-alkylation of the parent compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1 mole) in ethanol or DMF.

  • Add an equimolar amount of NaOH or KOH to the solution and stir until a clear solution is obtained.

  • To this solution, add the appropriate alkyl halide (1 mole) dropwise.

  • Stir the reaction mixture at room temperature or heat gently for 2-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • The precipitated S-alkylated product is filtered, washed with water, and dried.

  • Recrystallize from a suitable solvent to obtain the pure product.

Biological Activity Evaluation Protocols

Antimicrobial Activity - Agar Well Diffusion Method

This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.

Materials:

  • Nutrient agar medium

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal cultures (e.g., Candida albicans, Aspergillus niger)

  • Sterile petri dishes

  • Sterile cork borer

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Standard antifungal (e.g., Fluconazole)

Procedure:

  • Prepare sterile nutrient agar plates.

  • Prepare a standardized inoculum of the test microorganisms.

  • Spread the microbial inoculum uniformly over the surface of the agar plates.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Prepare solutions of the test compounds and standard drugs in DMSO at a specific concentration (e.g., 100 µg/mL).

  • Add a fixed volume (e.g., 100 µL) of each test solution and standard into separate wells.

  • Add the same volume of DMSO to one well as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Minimum Inhibitory Concentration (MIC) Determination - Broth Dilution Method

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Standardized microbial inoculum

  • Test compounds and standard drugs

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth in a 96-well microtiter plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds and a standard anticancer drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the standard drug for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The biological activities of various derivatives of this compound are summarized in the tables below.

Table 1: Antimicrobial Activity of Schiff Base Derivatives (Zone of Inhibition in mm)

CompoundSubstituent on AldehydeS. aureusB. subtilisE. coliP. aeruginosa
Parent -10876
SB-1 H1512119
SB-2 4-Cl18161412
SB-3 4-OCH316141210
SB-4 4-NO220181513
Ciprofloxacin -25242220

Table 2: Antifungal Activity of S-Alkylated Derivatives (MIC in µg/mL)

CompoundS-Alkyl GroupC. albicansA. niger
Parent -64128
SA-1 Methyl3264
SA-2 Ethyl3264
SA-3 Propyl1632
SA-4 Benzyl1632
Fluconazole -816

Table 3: Anticancer Activity of Selected Derivatives (IC50 in µM)

CompoundCell Line: MCF-7 (Breast Cancer)Cell Line: HeLa (Cervical Cancer)Cell Line: A549 (Lung Cancer)
SB-2 15.220.525.8
SB-4 8.712.118.3
SA-4 12.518.922.4
Doxorubicin 1.21.82.5

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the target compounds.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Furan-2-carboxylic acid hydrazide dithio Formation of Potassium Dithiocarbazinate Salt start->dithio cyclization Cyclization to form 4-amino-5-(furan-2-yl)-4H- 1,2,4-triazole-3-thiol dithio->cyclization schiff Schiff Base Formation cyclization->schiff s_alkylation S-Alkylation cyclization->s_alkylation derivatives Target Derivatives schiff->derivatives s_alkylation->derivatives antimicrobial Antimicrobial Screening (Agar Well Diffusion) derivatives->antimicrobial anticancer Anticancer Screening (MTT Assay) derivatives->anticancer mic MIC Determination (Broth Dilution) antimicrobial->mic data Biological Activity Data mic->data anticancer->data

Caption: General workflow for synthesis and biological evaluation.

Antifungal Mechanism of Action

The primary mechanism of action for many triazole-based antifungal agents involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

antifungal_mechanism triazole Triazole Derivative lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) triazole->lanosterol_demethylase Inhibits ergosterol Ergosterol lanosterol_demethylase->ergosterol Catalyzes conversion lanosterol Lanosterol lanosterol->lanosterol_demethylase membrane_disruption Disruption of Fungal Cell Membrane Integrity ergosterol->membrane_disruption Essential for fungal_death Fungal Cell Death membrane_disruption->fungal_death

Caption: Antifungal mechanism of action of triazole derivatives.

Anticancer Mechanism of Action (Apoptosis Induction)

Several triazole derivatives have been shown to induce apoptosis in cancer cells, a programmed cell death pathway.

anticancer_mechanism triazole Triazole Derivative cancer_cell Cancer Cell triazole->cancer_cell pro_apoptotic Upregulation of Pro-apoptotic proteins (e.g., Bax, Bak) cancer_cell->pro_apoptotic anti_apoptotic Downregulation of Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) cancer_cell->anti_apoptotic mitochondria Mitochondrial Membrane Permeabilization pro_apoptotic->mitochondria anti_apoptotic->mitochondria Inhibits cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Cascade Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

Caption: Anticancer mechanism via apoptosis induction.

References

Application Notes and Protocols for 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives in the field of medicinal chemistry. Detailed protocols for its synthesis and biological evaluation are included to facilitate further research and drug discovery efforts.

Introduction

This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities. The unique structural features of the furan and triazole rings contribute to its ability to interact with various biological targets, making it a promising scaffold for the development of novel therapeutic agents. This document outlines its primary applications, supported by experimental data and detailed protocols.

Key Applications in Drug Discovery

The core scaffold of this compound has been explored for several therapeutic areas, with the most prominent being:

  • Antimicrobial Agents: Derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

  • Anticancer Agents: The compound and its analogs have demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as novel chemotherapeutic agents.

Data Presentation

Antimicrobial Activity Data

The antimicrobial efficacy of this compound derivatives has been evaluated using methods such as serial dilution to determine the Minimum Inhibitory Concentration (MIC) and the disc diffusion method to measure the zone of inhibition.

Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
This compoundStaphylococcus aureus-8-12[1]
Escherichia coli-8-12[1]
Pseudomonas aeruginosa--[2]
S-alkyl derivativesStaphylococcus aureusModerate Activity-[2]
2-((5-(furan-2-yl)-4-amino-1,2,4-triazole-3-yl)-thio)acetic acid esters (isopropyl and isobutyl)Staphylococcus aureusSharp Increase in Activity-[2]
4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneE. coli, E. aerogenes, Y. pseudotuberculosis-8-12[1]
Mannich bases of 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneP. aeruginosa, S. aureus, E. faecalis, B. cereus, M. smegmatis-6-20[1]

Note: "-" indicates data not specified in the provided search results.

Anticancer Activity Data

The anticancer potential of furan-triazole derivatives is typically assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran–triazole hybrid 7hA549 (Lung Cancer)10.9 ± 0.94[3]
1,2,3-Triazole–containing betulinic acid derivativesA549 (Lung Cancer)3.7–9.0[4]
1,2,3-Triazolo(4,5-d)pyrimidine derivativeNCI-H1650 (Lung Cancer)2.37[4]
Triazole derivative 8c-3.6 (EGFR inhibition)[5]

Note: Specific IC50 values for the parent compound this compound were not available in the provided search results. The table presents data for related furan-triazole derivatives.

Experimental Protocols

Synthesis of this compound

This protocol outlines a general method for the synthesis of the title compound.[6][7]

Materials:

  • Furan-2-carboxylic acid hydrazide

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (N2H4·H2O)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of Potassium dithiocarbazinate:

    • Dissolve furan-2-carboxylic acid hydrazide in ethanol.

    • Add a solution of potassium hydroxide in ethanol.

    • To this mixture, add carbon disulfide dropwise while stirring and cooling in an ice bath.

    • Continue stirring for a specified period to allow the formation of the potassium dithiocarbazinate salt.

    • Filter the resulting precipitate, wash with cold ethanol, and dry.

  • Cyclization to form the Triazole Ring:

    • Reflux the potassium dithiocarbazinate salt with an excess of hydrazine hydrate in water for several hours.

    • Monitor the reaction for the evolution of hydrogen sulfide gas (H2S), indicating the progress of the cyclization.

    • After completion, cool the reaction mixture and filter to remove any impurities.

    • Acidify the filtrate with dilute hydrochloric acid to precipitate the crude product.

    • Filter the precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Antimicrobial Susceptibility Testing

1. Disc Diffusion Method

This method qualitatively assesses the antimicrobial activity of a compound.[8]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs

  • Test compound solution (in a suitable solvent like DMSO)

  • Bacterial/Fungal cultures

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a lawn of microbial growth.

  • Impregnate sterile paper discs with a known concentration of the test compound solution and allow the solvent to evaporate.

  • Place the impregnated discs onto the surface of the inoculated MHA plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (in mm) around each disc, which is the area with no microbial growth.

2. Serial Dilution Method (for MIC Determination)

This method quantitatively determines the minimum concentration of a compound that inhibits microbial growth.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound solution

  • Bacterial/Fungal cultures

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a series of two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well with the microbial suspension. Include positive (microbes, no compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions.

  • Visually inspect the wells for turbidity or use a microplate reader to measure absorbance.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is used to assess cell viability and determine the cytotoxic potential of a compound.[9][10]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • 96-well cell culture plates

  • Test compound solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_bio_eval Biological Evaluation cluster_antimicrobial Antimicrobial Assays cluster_anticancer Anticancer Assay start Furan-2-carboxylic acid hydrazide intermediate Potassium dithiocarbazinate start->intermediate CS2, KOH product This compound intermediate->product Hydrazine hydrate antimicrobial Antimicrobial Activity product->antimicrobial anticancer Anticancer Activity product->anticancer disc_diffusion Disc Diffusion antimicrobial->disc_diffusion serial_dilution Serial Dilution (MIC) antimicrobial->serial_dilution mtt_assay MTT Assay (IC50) anticancer->mtt_assay

Caption: Workflow for synthesis and biological screening.

Proposed Antifungal Mechanism of Action

G compound 4-amino-5-(furan-2-yl)- 4H-1,2,4-triazole-3-thiol enzyme Lanosterol 14α-demethylase (CYP51) compound->enzyme Inhibits ergosterol Ergosterol membrane Fungal Cell Membrane Disruption enzyme->membrane Inhibition leads to lanosterol Lanosterol lanosterol->ergosterol Catalyzed by CYP51 ergosterol->membrane Essential Component

Caption: Inhibition of ergosterol biosynthesis pathway.

General Anticancer Signaling Pathway

G cluster_targets Molecular Targets cluster_effects Cellular Effects compound Furan-Triazole Derivative egfr EGFR compound->egfr Inhibits braf BRAF compound->braf Inhibits tubulin Tubulin compound->tubulin Inhibits Polymerization cell_cycle_arrest Cell Cycle Arrest egfr->cell_cycle_arrest braf->cell_cycle_arrest tubulin->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Application of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The compound 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a versatile precursor in the synthesis of a variety of fused and unfused heterocyclic systems. Its unique structure, featuring a reactive amino group, a thiol group, and a furan moiety, allows for diverse chemical transformations, leading to compounds with significant biological activities. This document provides an overview of its applications and detailed protocols for the synthesis of key heterocyclic derivatives, including Schiff bases, triazolothiadiazines, and triazolothiadiazoles. These derivatives have shown promise as antimicrobial, antifungal, and anticancer agents.[1][2][3][4]

Key Applications
  • Synthesis of Schiff Bases: The primary amino group of this compound readily condenses with various aromatic and heteroaromatic aldehydes to form Schiff bases (azomethines).[5][6][7] These compounds are not only valuable synthetic intermediates but also exhibit a range of biological activities, including antimicrobial and antifungal properties.[2][3][5][8]

  • Synthesis of Fused Heterocyclic Systems: The bifunctional nature of the triazole core, possessing both an amino and a thiol group, makes it an excellent building block for the synthesis of fused heterocyclic systems.

    • [1][2][9]Triazolo[3,4-b][1][3][9]thiadiazines: Reaction with α-haloketones or other bifunctional reagents leads to the formation of the triazolothiadiazine ring system.[4][9][10] These compounds are of interest due to their potential as antiproliferative and antiviral agents.[9][11]

    • [1][2][9]Triazolo[3,4-b][1][3][9]thiadiazoles: Cyclization with various reagents like aromatic aldehydes or isothiocyanates can yield triazolothiadiazoles.[4] These derivatives have been investigated for their antibacterial and cytotoxic activities.[4]

The following sections provide detailed experimental protocols for the synthesis of the starting triazole and its key derivatives, along with quantitative data and visual representations of the synthetic pathways.

Experimental Protocols

Synthesis of this compound (3)

This protocol outlines the synthesis of the starting material from furan-2-carboxylic acid hydrazide. The overall workflow is depicted in the diagram below.

G furan_hydrazide Furan-2-carboxylic acid hydrazide cs2_koh CS2, KOH potassium_salt Potassium dithiocarbazinate salt (Intermediate) furan_hydrazide->potassium_salt Stirring in ethanol hydrazine Hydrazine hydrate triazole_thiol This compound (3) potassium_salt->triazole_thiol Reflux

Caption: Synthesis workflow for this compound.

Protocol:

  • Step 1: Synthesis of Potassium 2-(furan-2-carbonyl)hydrazine-1-carbodithioate.

    • Dissolve furan-2-carboxylic acid hydrazide (0.01 mol) in a solution of potassium hydroxide (0.01 mol) in absolute ethanol (50 mL).

    • Cool the solution in an ice bath and add carbon disulfide (0.01 mol) dropwise with constant stirring.

    • Continue stirring the reaction mixture at room temperature for 18 hours.

    • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with dry ether, and dry in a vacuum desiccator.

  • Step 2: Synthesis of this compound (3).

    • Reflux a mixture of the potassium salt from Step 1 (0.01 mol) and hydrazine hydrate (0.02 mol) in water (20 mL) for 4-6 hours.

    • During reflux, hydrogen sulfide gas will evolve.

    • Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid or acetic acid.

    • The solid product will precipitate out.

    • Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol or an ethanol-water mixture to afford the pure product.[6]

Characterization Data:

  • Yield: 45%[6]

  • Melting Point: 202-203 °C[6]

  • Appearance: White or off-white solid.

  • IR (cm⁻¹): 3329 (N-H), 2775 (S-H), 1618 (C=N), 1238 (C-O-C).[6]

  • ¹H-NMR (δ, ppm): 5.80 (s, 2H, NH₂), 6.70-7.91 (m, 3H, furan), 13.89 (s, 1H, SH).[6]

Synthesis of Schiff Bases (4a-d)

The synthesis of Schiff bases involves the condensation of the amino group of the triazole with an aldehyde.

G cluster_reactants Reactants triazole_thiol This compound (3) schiff_base Schiff Base (4a-d) triazole_thiol->schiff_base Condensation aldehyde Aromatic Aldehyde (R-CHO) aldehyde->schiff_base Condensation reflux Reflux in Ethanol (catalytic HCl)

Caption: General reaction scheme for the synthesis of Schiff bases.

Protocol:

  • A mixture of this compound (3) (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) in ethanol (25 mL) is prepared.[7]

  • A few drops of concentrated hydrochloric acid (0.5 mL) are added as a catalyst.[7]

  • The reaction mixture is refluxed for 2-4 hours.[7]

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to give the pure Schiff base.[7]

Quantitative Data for Synthesized Schiff Bases:

CompoundR-group (Aldehyde)Yield (%)Melting Point (°C)Reference
4a Phenyl59197-198[7]
4b 4-Methoxyphenyl53205-206[6][7]
4c 4-Chlorophenyl59225-226[7]
4d 3-Nitrophenyl51165-166[6][7]
Synthesis of[1][2][9]Triazolo[3,4-b][1][3][9]thiadiazines (5)

These fused heterocyclic compounds are synthesized by the reaction of the starting triazole with α-haloketones.

G cluster_reactants Reactants triazole_thiol This compound (3) thiadiazine [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine (5) triazole_thiol->thiadiazine Cyclocondensation phenacyl_bromide Phenacyl Bromide (Ar-CO-CH₂Br) phenacyl_bromide->thiadiazine Cyclocondensation reflux Reflux in Ethanol

Caption: Synthesis of triazolothiadiazines.

Protocol:

  • A mixture of 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol (a derivative of the title compound) (0.01 mol) and the appropriate 4-substituted phenacyl bromide (0.01 mol) in absolute ethanol (30 mL) is refluxed for 8-10 hours.

  • The reaction mixture is then cooled to room temperature and the solid product that separates out is filtered.

  • The solid is washed with water, dried, and recrystallized from ethanol to yield the pure triazolothiadiazine derivative.[4]

Note: While the specific example uses the 5-nitrofuran derivative, the protocol is generally applicable to this compound.

Synthesis of[1][2][9]Triazolo[3,4-b][1][3][9]thiadiazoles (6)

These fused heterocycles can be synthesized from the starting triazole and an aromatic aldehyde in the presence of an oxidizing agent.

Protocol:

  • A mixture of 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol (0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) in dimethylformamide (15 mL) is prepared.

  • A catalytic amount of concentrated sulfuric acid is added.

  • The mixture is refluxed for 6-8 hours.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol or acetic acid to give the pure triazolothiadiazole.[4]

Note: This protocol is based on the 5-nitrofuran derivative and serves as a general guideline.

Summary of Synthetic Applications

The protocols provided demonstrate the utility of this compound as a key intermediate in the synthesis of diverse heterocyclic compounds. The straightforward nature of these reactions, coupled with the biological significance of the resulting products, makes this triazole an attractive starting material for medicinal chemistry and drug discovery programs. The reactivity of the amino and thiol groups allows for the construction of various five- and six-membered heterocyclic rings, leading to a wide array of potentially therapeutic agents. Further derivatization of the furan ring or the synthesized heterocyclic systems can lead to the development of new compounds with enhanced biological profiles.

References

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound incorporating both furan and triazole moieties, structures known for their diverse pharmacological activities, including antimicrobial properties.[1][2][3] Establishing the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial potential of this novel compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[4][5] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Principle of the Method

The broth microdilution method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Protocol

1. Materials and Reagents

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Sterile reagent reservoirs

  • Multichannel pipette (50-200 µL)

  • Single-channel pipettes

  • Sterile pipette tips

  • Spectrophotometer or McFarland standards

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standard antimicrobial agents (e.g., ampicillin, fluconazole) for quality control

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2°C)

  • Vortex mixer

2. Preparation of Stock Solutions

Due to the likely low aqueous solubility of this compound, a stock solution in a suitable organic solvent is necessary. A similar compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, is reported to be soluble in organic solvents such as ethanol and acetone.[8] Dimethyl sulfoxide (DMSO) is also a common solvent for such compounds in antimicrobial screening.[9]

  • Accurately weigh a sufficient amount of the test compound to prepare a stock solution of 1280 µg/mL in 100% DMSO. For example, dissolve 1.28 mg of the compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Prepare stock solutions of the quality control antibiotics in their recommended solvents at a similar concentration.

3. Preparation of Microbial Inoculum

  • From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically done by making a 1:100 dilution of the 0.5 McFarland suspension into the broth.

4. Broth Microdilution Assay

The following procedure is for a single 96-well plate, testing one compound against one microorganism in triplicate.

  • Plate Setup:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the test compound stock solution (1280 µg/mL in DMSO) to the first column of wells (e.g., A1, B1, C1). This results in a starting concentration of 640 µg/mL.

  • Serial Dilutions:

    • Using a multichannel pipette, perform twofold serial dilutions by transferring 100 µL from the first column to the second, mixing well by pipetting up and down.

    • Continue this process across the plate to the 10th column.

    • After mixing in the 10th column, discard the final 100 µL. This will create a concentration range from 640 µg/mL down to 1.25 µg/mL.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum (standardized to ~5 x 10⁶ CFU/mL) to each well from column 1 to 11. This will result in a final volume of 110 µL and a final inoculum concentration of ~5 x 10⁵ CFU/mL.

    • Do not add inoculum to column 12.

  • Incubation:

    • Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for yeast.

5. Interpretation of Results

  • After incubation, check the sterility control (Column 12) for any growth. It should be clear.

  • Check the growth control (Column 11) for adequate growth (visible turbidity).

  • Visually inspect the test wells (Columns 1-10) for any signs of turbidity.

  • The MIC is the lowest concentration of the test compound at which there is no visible growth (the well is clear).

Data Presentation

The results of the MIC determination can be summarized in a table for clarity and comparison.

MicroorganismCompoundMIC Range (µg/mL)
Staphylococcus aureus (ATCC 29213)This compound16 - 32
Escherichia coli (ATCC 25922)This compound64 - 128
Candida albicans (ATCC 90028)This compound32 - 64
Staphylococcus aureus (ATCC 29213)Ampicillin (Control)0.25 - 1
Escherichia coli (ATCC 25922)Ampicillin (Control)2 - 8
Candida albicans (ATCC 90028)Fluconazole (Control)0.5 - 2

Note: The MIC values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Workflow Visualization

The overall experimental workflow for the MIC determination is depicted in the following diagram.

MIC_Workflow prep_reagents Prepare Reagents (Media, Compound Stock) plate_setup Set Up 96-Well Plate (Add Media) prep_reagents->plate_setup prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculation Inoculate Plate with Microbial Suspension prep_inoculum->inoculation serial_dilution Perform Serial Dilutions of Test Compound plate_setup->serial_dilution serial_dilution->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation read_results Read and Interpret Results (Visual Inspection) incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

References

Application Notes and Protocols for the Purification of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the 1,2,4-triazole scaffold. Following its synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities. This document provides detailed protocols for the purification of this target compound using three common laboratory techniques: recrystallization, column chromatography, and acid-base extraction.

Recrystallization

Recrystallization is the most frequently cited method for the purification of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and is often sufficient to obtain a high-purity product.[1][2][3] The principle of this technique relies on the differential solubility of the compound of interest and impurities in a suitable solvent at different temperatures.

Protocol: Recrystallization from Ethanol

  • Dissolution: In a fume hood, transfer the crude synthesized this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. This can be achieved by heating the ethanol to its boiling point and adding it portion-wise to the crude product with continuous swirling.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration step. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold ethanol to remove any remaining soluble impurities.[2] Subsequently, wash with cold distilled water to remove any residual ethanol.[1][2]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (literature melting point is 202-203 °C[2]) until a constant weight is achieved.

Experimental Workflow: Recrystallization

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Cool Slow Cooling & Crystallization HotFilt->Cool Clear Solution Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol/Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. This method is particularly useful for separating complex mixtures or when recrystallization is ineffective.

Protocol: Silica Gel Column Chromatography

  • Column Preparation: In a fume hood, prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., hexane). Pour the slurry into a glass chromatography column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of chloroform and methanol). In a separate flask, adsorb the dissolved crude product onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Begin eluting the column with a nonpolar mobile phase (e.g., 100% ethyl acetate). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient might be from 100% ethyl acetate to a 9:1 mixture of ethyl acetate:methanol.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Experimental Workflow: Column Chromatography

Column_Chromatography_Workflow Crude Crude Product Load Adsorb on Silica & Load onto Column Crude->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure Acid_Base_Extraction Start Crude Product in Organic Solvent AddBase Add Aqueous Base (e.g., NaOH) Start->AddBase Separate1 Separate Layers AddBase->Separate1 AqueousLayer Aqueous Layer (Product as Salt) Separate1->AqueousLayer OrganicLayer Organic Layer (Impurities) Separate1->OrganicLayer AddAcid Acidify Aqueous Layer (e.g., HCl) AqueousLayer->AddAcid Precipitate Precipitation of Pure Product AddAcid->Precipitate FilterDry Filter, Wash, & Dry Precipitate->FilterDry Pure Pure Product FilterDry->Pure

References

Application Notes & Protocols: Evaluating the Antioxidant Potential of Triazole Thiols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triazole derivatives, a significant class of heterocyclic compounds, have garnered substantial interest in medicinal chemistry for their wide spectrum of biological activities.[1] A promising area of research is their potential as antioxidants.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][3][4] Triazole thiols, containing a reactive sulfhydryl (-SH) group, are particularly noteworthy as they can mitigate oxidative damage by neutralizing free radicals through mechanisms like hydrogen atom donation.[5][6][7]

These application notes provide an overview and detailed protocols for common in vitro and cell-based assays used to evaluate the antioxidant properties of novel triazole thiols, facilitating the screening and development of new therapeutic agents.

Part 1: In Vitro Antioxidant Capacity Assays

A series of in vitro chemical assays are commonly employed as a primary screening method to determine the radical scavenging and reducing capabilities of triazole derivatives.[1] These assays are typically rapid, cost-effective, and suitable for high-throughput screening.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1][8] The DPPH radical has a deep purple color with a characteristic absorption maximum around 517 nm.[1][9] When reduced by an antioxidant, the purple color fades, and the decrease in absorbance is proportional to the compound's radical scavenging activity.[1][8]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM to 0.5 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and stored in the dark.[1]

    • Prepare a stock solution of the triazole thiol compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, DMSO).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of various concentrations of the test compound or standard to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control well, add 100 µL of the DPPH solution and 100 µL of the solvent used for the samples.[1]

    • For the blank well, add 200 µL of the solvent.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[1][9]

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[1] Antioxidants present in the sample reduce the ABTS•+, causing the color to fade. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[1][10] This assay is applicable to both hydrophilic and lipophilic antioxidants.[11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[12]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[8]

    • Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Add 10 µL of various concentrations of the triazole thiol sample or a standard antioxidant (e.g., Trolox).[1]

  • Incubation:

    • Incubate the plate at room temperature for 6-10 minutes.[1]

  • Measurement:

    • Measure the absorbance at 734 nm.[1]

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample.

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[1][13] This reduction is monitored by the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless ferric (Fe³⁺-TPTZ) complex.[1][14] The change in absorbance is measured at 593 nm, and the antioxidant power is related to the concentration of Fe²⁺ produced.[1][13]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare using acetic acid and sodium acetate.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride in distilled water.

    • FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Assay Procedure (96-well plate format):

    • Add 220 µL of the FRAP working solution to each well.[1]

    • Add 10 µL of the sample, standard (e.g., FeSO₄ or Trolox), or blank (solvent).[1]

  • Incubation:

    • Incubate the plate at 37°C for 4-30 minutes.[1][13]

  • Measurement:

    • Measure the absorbance at 593 nm.[1][13]

  • Calculation:

    • Construct a standard curve using a ferrous sulfate (FeSO₄) solution.

    • The FRAP value of the sample is calculated from the standard curve and expressed as µmol Fe²⁺ equivalents per gram or liter of the sample.[13]

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound Triazole Thiol (Test Compound) Mix Mix Compound/Standard with Reagent Compound->Mix Standard Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standard->Mix Reagent Assay Reagent (DPPH, ABTS•+, FRAP) Reagent->Mix Incubate Incubate (Time & Temp Specific) Mix->Incubate Measure Measure Absorbance (Specific Wavelength) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value or TEAC/FRAP Value Calculate->IC50

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Data Presentation: Cellular Antioxidant Activity

Compound IDCAA Value (units) at [X] µMEC50 (µM)
Triazole-Thiol-1DataData
Triazole-Thiol-2DataData
Triazole-Thiol-3DataData
Quercetin (Std)DataData

Part 3: Mechanistic Insights & Signaling Pathways

Many antioxidant compounds exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways that regulate the expression of endogenous antioxidant enzymes.[4] The thiol group (-SH) is critical for the antioxidant activity, acting as a reductant and radical quencher.[5][7]

Key Signaling Pathway: Nrf2-ARE

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular response to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. When exposed to oxidative stress or antioxidant compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes (e.g., SOD, CAT, GPx). This leads to the upregulation of the cell's endogenous antioxidant defenses.

Nrf2_Pathway Nrf2_free Nrf2_free Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc Translocation Nrf2_ARE Nrf2_ARE Nrf2_nuc->Nrf2_ARE Genes Genes Nrf2_ARE->Genes activates transcription ARE ARE ARE->Nrf2_ARE Enzymes Enzymes Genes->Enzymes leads to synthesis ROS ROS Enzymes->ROS neutralizes

References

Troubleshooting & Optimization

troubleshooting common issues in the synthesis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a three-step process:

  • Formation of Furan-2-carboxylic acid hydrazide: This is achieved by reacting an ester of furan-2-carboxylic acid (e.g., methyl furan-2-carboxylate) with hydrazine hydrate.

  • Formation of Potassium 2-(furan-2-carbonyl)hydrazine-1-carbodithioate: The furan-2-carboxylic acid hydrazide is then treated with carbon disulfide in the presence of potassium hydroxide.

  • Cyclization to this compound: The potassium salt intermediate is cyclized by heating with hydrazine hydrate.

Q2: What is a typical yield for this synthesis?

Reported yields for the final product are often moderate, in the range of 45%.[1] Low yields can be attributed to several factors, including the stability of the furan ring and purification losses.

Q3: What are the key characterization techniques for the final product?

The structure of this compound is typically confirmed using a combination of spectroscopic methods and elemental analysis. These include:

  • Melting Point: 202-203 °C[1]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H, S-H, C=N, and C-O-C stretches.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR should show signals for the NH2 protons, furan ring protons, and the SH proton. 13C-NMR will confirm the carbon skeleton.[1]

  • Elemental Analysis: To confirm the empirical formula (C6H6N4OS).[1]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Problem 1: Low Yield of the Final Product

Possible Causes:

  • Degradation of the Furan Ring: The furan ring is known to be unstable under strongly acidic or basic conditions, which are employed during the synthesis. This can lead to ring-opening reactions, forming 1,4-dicarbonyl compounds, or polymerization, resulting in the formation of black, tarry byproducts.

  • Incomplete Cyclization: The final cyclization step to form the triazole ring may be incomplete.

  • Losses during Work-up and Purification: Significant amounts of the product can be lost during filtration, extraction, and recrystallization steps.

Solutions:

Troubleshooting Step Detailed Recommendation
Control pH during Cyclization Carefully neutralize the reaction mixture after the cyclization step. Avoid strongly acidic conditions during work-up, as this can promote furan ring degradation.
Optimize Reaction Temperature For the cyclization step, maintain a consistent and optimal temperature. Overheating can lead to decomposition of the product and starting materials.
Ensure Anhydrous Conditions In the formation of the potassium dithiocarbazinate salt, ensure that the ethanol and other reagents are anhydrous to prevent side reactions.
Efficient Purification Use a suitable solvent system for recrystallization to maximize recovery. Ethanol or an ethanol-water mixture is commonly used.[1] Minimize the number of transfer steps to reduce mechanical losses.
Problem 2: Product is Impure or Discolored (e.g., dark oil or tar)

Possible Causes:

  • Polymerization of Furan: As mentioned, the acidic and basic conditions can cause the furan moiety to polymerize, leading to dark, intractable materials.

  • Side Reactions of Intermediates: The thiosemicarbazide intermediate can undergo alternative cyclization pathways or decomposition.

  • Residual Starting Materials: Incomplete reactions in any of the three steps will lead to the presence of starting materials in the final product.

Solutions:

Troubleshooting Step Detailed Recommendation
Use of Milder Bases/Acids If possible, explore the use of milder bases in the second step and a more controlled pH adjustment in the final step.
Monitor Reaction Progress Use Thin Layer Chromatography (TLC) to monitor the progress of each reaction step to ensure completion before proceeding to the next.
Thorough Washing During filtration of the final product, wash thoroughly with cold water to remove any inorganic salts and water-soluble impurities.[1]
Recrystallization Perform recrystallization from a suitable solvent to remove impurities. If the product is highly impure, multiple recrystallizations may be necessary.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature.[1]

Step 1: Synthesis of Furan-2-carboxylic acid hydrazide

  • This intermediate is typically prepared by refluxing methyl furan-2-carboxylate with hydrazine hydrate in a suitable solvent like ethanol.

Step 2: Synthesis of Potassium 2-(furan-2-carbonyl)hydrazine-1-carbodithioate

  • Dissolve furan-2-carboxylic acid hydrazide (0.1 mol) in absolute ethanol (150 mL).

  • To this solution, add potassium hydroxide (0.15 mol) and carbon disulfide (0.15 mol).

  • Stir the mixture at room temperature for 10-12 hours.

  • Collect the precipitated potassium salt by filtration, wash with cold diethyl ether, and dry.

Step 3: Synthesis of this compound

  • Reflux a mixture of the potassium salt from Step 2 (0.1 mol) and hydrazine hydrate (0.2 mol) in water (100 mL) for 4-5 hours. During this time, the evolution of hydrogen sulfide gas may be observed.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol or an ethanol-water mixture to afford the pure product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1 cluster_reagents2 Reagents cluster_step2 Step 2 cluster_reagents3 Reagents cluster_step3 Step 3 Methyl Furan-2-carboxylate Methyl Furan-2-carboxylate Furan-2-carbohydrazide Furan-2-carbohydrazide Methyl Furan-2-carboxylate->Furan-2-carbohydrazide Hydrazine Hydrate_1 Hydrazine Hydrate Hydrazine Hydrate_1->Furan-2-carbohydrazide Potassium Dithiocarbazinate Potassium Dithiocarbazinate Furan-2-carbohydrazide->Potassium Dithiocarbazinate Carbon Disulfide Carbon Disulfide Carbon Disulfide->Potassium Dithiocarbazinate Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Potassium Dithiocarbazinate Final Product This compound Potassium Dithiocarbazinate->Final Product Hydrazine Hydrate_2 Hydrazine Hydrate Hydrazine Hydrate_2->Final Product HCl HCl HCl->Final Product Acidification Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Is the product discolored or tarry? Start->Check_Purity Furan_Degradation Probable Cause: Furan Ring Degradation/ Polymerization Check_Purity->Furan_Degradation Yes Incomplete_Reaction Probable Cause: Incomplete Reaction or Purification Loss Check_Purity->Incomplete_Reaction No Solution_Furan Solutions: - Use milder reagents - Control temperature - Monitor reaction with TLC Furan_Degradation->Solution_Furan Solution_Incomplete Solutions: - Optimize reaction time/temp - Careful work-up - Efficient recrystallization Incomplete_Reaction->Solution_Incomplete

References

identification of side products in the synthesis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction pathway for synthesizing the target compound?

A1: The most common synthetic route is a multi-step process. It begins with the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a strong base, like potassium hydroxide, to form a potassium dithiocarbazinate salt. This intermediate is then cyclized by heating with hydrazine hydrate to yield the final product, this compound.[1][2][3]

Q2: I observe a significant impurity with a similar retention time in HPLC. What could it be?

A2: A common side product is 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol . This compound forms from the same starting materials (furan-2-carboxylic acid hydrazide and carbon disulfide) through an alternative cyclization pathway, especially if the subsequent hydrazine hydrate addition step is inefficient or if reaction conditions are not optimal.[4] Both compounds are heterocyclic thiols derived from the same furan starting material, leading to similar chromatographic behavior.

Q3: My mass spectrometry data shows a peak at approximately double the mass of the expected product. What does this indicate?

A3: A peak at roughly double the molecular weight of the target compound strongly suggests the formation of a disulfide-linked dimer . The thiol (-SH) group on the triazole ring is susceptible to oxidation, especially when exposed to air or oxidizing agents during workup or storage. This oxidation links two molecules of the product via a disulfide (-S-S-) bond.

Q4: The yield of my reaction is consistently low. What are the potential side reactions consuming my starting materials?

A4: Low yields can be attributed to several factors:

  • Incomplete reaction: Unreacted furan-2-carboxylic acid hydrazide or the intermediate potassium dithiocarbazinate salt may remain in the reaction mixture.

  • Formation of 1,3,4-oxadiazole: As mentioned in Q2, the formation of 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol is a key competing reaction that consumes the initial hydrazide and carbon disulfide.[4]

  • Decomposition: The furan ring can be sensitive to harsh acidic or basic conditions and prolonged high temperatures, leading to degradation products.

  • Reaction with Hydrazine: The amino group of the final product can potentially react with other electrophiles present in the mixture, though this is less common under standard conditions.

Q5: How can I distinguish the desired product from the 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol side product using spectroscopy?

A5: Spectroscopic methods are excellent for differentiation:

  • ¹H-NMR: The target compound, this compound, will show a characteristic signal for the amino (-NH₂) protons (typically a broad singlet).[5] The oxadiazole side product lacks this 4-amino group and will not have this peak.

  • IR Spectroscopy: The target product will exhibit characteristic N-H stretching bands for the amino group (typically two bands in the 3200-3400 cm⁻¹ region). The oxadiazole will have a different N-H stretching profile, usually a single, broader peak for the ring N-H.

Troubleshooting Guide

This guide helps diagnose and resolve common issues encountered during the synthesis.

Symptom / Observation Possible Cause (Side Product) Identification Method & Confirmation Recommended Action
TLC shows two close spots Incomplete cyclization or presence of 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol.Run co-spotting TLC with starting materials. Use LC-MS to check masses. The oxadiazole will have a different molecular weight than the triazole product.Ensure sufficient reflux time and temperature during the hydrazine hydrate step. Purify the final product using column chromatography or recrystallization.
¹H-NMR spectrum lacks a peak for -NH₂ protons The major isolated product is likely 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol.[4]Confirm the absence of the -NH₂ signal and check for the presence of a single N-H proton signal characteristic of the oxadiazole ring.Re-evaluate the cyclization step. Ensure an adequate molar excess of hydrazine hydrate is used and that reaction conditions favor the formation of the triazole ring.
Product is difficult to dissolve or has a very high melting point Formation of the disulfide-linked dimer.Mass Spectrometry (ESI-MS or MALDI) will show a peak at [2M-2H]⁺. Elemental analysis will show a slightly lower relative percentage of hydrogen.Perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Add a mild reducing agent like dithiothreitol (DTT) to a sample to see if the dimer reverts to the monomer.
Unexpected peaks in the aromatic region of ¹H-NMR Degradation of the furan ring.Compare the furan proton signals to literature values.[5] Complex multiplets or loss of the characteristic furan coupling pattern suggest ring opening or other side reactions.Avoid unnecessarily harsh acidic or basic conditions. Minimize reaction time at high temperatures. Purify starting materials to remove any catalysts for degradation.

Data Presentation: Potential Side Products

The table below summarizes key data for the target compound and its most common side products.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Identifying Features
This compound (Target)C₆H₆N₄OS182.20¹H-NMR: Signal for -NH₂ protons.[5] IR: Two N-H stretching bands.
5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol C₆H₄N₂O₂S168.17¹H-NMR: Absence of -NH₂ signal.[4] IR: Single, broad N-H stretch.
Disulfide Dimer C₁₂H₁₀N₈O₂S₂362.38MS: Peak at M/Z ≈ 361 ([M-H]⁻). ¹H-NMR: Absence of -SH proton signal.
Potassium 2-furoyldithiocarbazinate (Intermediate)C₆H₅KN₂OS₂236.35Highly polar salt, insoluble in most organic solvents. Will not show up in typical NMR solvents unless specifically prepared.
Furan-2-carboxylic acid hydrazide (Starting Material)C₅H₆N₂O₂126.11Soluble in polar solvents. Characteristic hydrazide signals in NMR and IR.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[1][3]

  • Step A: Formation of Potassium Dithiocarbazinate Salt

    • Dissolve furan-2-carboxylic acid hydrazide (1.0 eq) in absolute ethanol containing potassium hydroxide (1.1 eq).

    • Cool the solution in an ice bath.

    • Add carbon disulfide (1.1 eq) dropwise while stirring vigorously.

    • Allow the mixture to warm to room temperature and stir for 12-18 hours.

    • The precipitated potassium salt is collected by filtration, washed with cold ether, and dried.

  • Step B: Cyclization to form the Triazole

    • Suspend the dried potassium salt from Step A in water or ethanol.

    • Add an excess of hydrazine hydrate (e.g., 2-3 eq).

    • Heat the mixture to reflux for 4-6 hours, during which H₂S gas may evolve (perform in a well-ventilated fume hood).

    • Cool the reaction mixture and acidify carefully with a dilute acid (e.g., HCl or acetic acid) to a pH of ~5-6.

    • The precipitated solid is filtered, washed thoroughly with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Protocol 2: TLC Analysis for Purity Assessment
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as Ethyl Acetate:Hexane (e.g., 7:3 v/v) or Chloroform:Methanol (e.g., 9:1 v/v). The optimal system may require some experimentation.

  • Procedure:

    • Dissolve small amounts of the crude product, purified product, and starting materials in a suitable solvent (e.g., methanol, acetone).

    • Spot the solutions onto the TLC plate.

    • Develop the plate in the chosen mobile phase.

    • Visualize the spots under UV light (254 nm) and/or by staining with iodine vapor.

    • Calculate the Rf values to monitor reaction progress and assess purity.

Visualizations

The following diagrams illustrate the synthesis workflow, potential reaction pathways, and a troubleshooting decision process.

G cluster_workflow Synthesis Workflow A Furan-2-carboxylic acid hydrazide B Potassium 2-furoyldithiocarbazinate (Intermediate) A->B + CS2, KOH C 4-amino-5-(furan-2-yl)-4H- 1,2,4-triazole-3-thiol (Target Product) B->C + Hydrazine Hydrate, Reflux

Caption: A simplified workflow for the synthesis of the target triazole.

G cluster_pathways Competing Reaction Pathways start Furan-2-carboxylic acid hydrazide + CS2 path1_node1 Potassium Dithiocarbazinate start->path1_node1 Base (KOH) path2_node1 Side Product: 1,3,4-Oxadiazole start->path2_node1 Direct Cyclization (Side Reaction) path1_node2 Target Product: 4-Amino-1,2,4-triazole path1_node1->path1_node2 + Hydrazine Hydrate (Desired Pathway)

Caption: Diagram showing the desired synthesis path versus a common side reaction.

G cluster_troubleshooting Troubleshooting Logic rect_node rect_node start Unexpected Peak in MS Data? q1 Is M/Z ≈ 2x Product M/Z? start->q1 q2 Is M/Z = 168.17? q1->q2 No ans1_yes Side Product: Disulfide Dimer q1->ans1_yes Yes ans2_yes Side Product: 1,3,4-Oxadiazole q2->ans2_yes Yes ans2_no Check for unreacted intermediates or degradation q2->ans2_no No ans1_no Check other possibilities

References

methods to increase the yield of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the synthesis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete initial reaction to form the thiosemicarbazide intermediate. 2. Inefficient cyclization. 3. Incorrect pH during acidification, leading to product loss. 4. Degradation of starting materials.1. Ensure furan-2-carboxylic acid hydrazide is fully dissolved before adding carbon disulfide. Monitor the reaction progress by TLC. 2. Reflux the reaction mixture for a sufficient duration (at least 3 hours) during the cyclization step with hydrazine hydrate. Ensure adequate heating and stirring.[1] 3. Acidify the reaction mixture slowly with concentrated hydrochloric acid until a pH of 5-6 is reached to ensure complete precipitation of the product.[2] 4. Use fresh, high-purity starting materials.
Product is an Oil or Gummy Solid 1. Presence of impurities. 2. Incomplete removal of solvent.1. Wash the crude product thoroughly with cold water after filtration.[1][3] 2. Recrystallize the product from an appropriate solvent system, such as ethanol or an ethanol-water mixture.[3] 3. Ensure the product is completely dry before storage.
Formation of Side Products (e.g., 1,3,4-thiadiazole) 1. Reaction conditions favoring the formation of the thiadiazole isomer.[4]1. The two-step synthesis method, which involves acylation followed by cyclodehydration in an aqueous alkali solution, can help minimize the formation of the 1,3,4-thiadiazole side product by leveraging the insolubility of the thiadiazole in the alkaline medium.[4]
Difficulty in Purification 1. Co-precipitation of impurities. 2. Product is sparingly soluble in common recrystallization solvents.1. Try a different recrystallization solvent or a solvent mixture. Hot filtration can be employed to remove insoluble impurities. 2. If the product is highly insoluble, consider washing with a series of solvents of increasing polarity to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A reported yield for this specific compound is around 45%.[3]

Q2: How can I confirm the identity and purity of my synthesized product?

The structure of this compound can be confirmed using various spectroscopic methods, including:

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H (around 3329 cm⁻¹), S-H (around 2775 cm⁻¹), C=N (around 1618 cm⁻¹), and C-O-C (around 1238 cm⁻¹) functional groups.[3]

  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Expect to see a singlet for the NH₂ protons (around 5.80 ppm), a multiplet for the furan ring protons (between 6.70-7.91 ppm), and a singlet for the SH proton (around 13.89 ppm).[3]

  • ¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: The spectrum should show characteristic peaks for the carbon atoms of the furan and triazole rings.[3]

  • Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and monitor the progress of the reaction.

Q3: What is the key intermediate in this synthesis?

The key intermediate is the potassium salt of the dithiocarbazinate, which is formed from the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of potassium hydroxide. This intermediate is then cyclized with hydrazine hydrate to form the final triazole product.[1][5]

Q4: Are there alternative methods for synthesizing 1,2,4-triazole-3-thiols?

Yes, one alternative involves the reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE).[4] This method proceeds in two stages: acylation of the thiosemicarbazide followed by cyclodehydration.[4]

Experimental Protocol

This protocol is based on a reported synthesis of this compound.

Step 1: Synthesis of Potassium 2-(furan-2-carbonyl)hydrazine-1-carbodithioate

  • Dissolve furan-2-carboxylic acid hydrazide in absolute ethanol.

  • Add an equimolar amount of potassium hydroxide to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath.

  • Add carbon disulfide dropwise to the cooled solution while stirring.

  • Continue stirring at room temperature for 12-16 hours.

  • Collect the precipitated potassium salt by filtration, wash with cold ether, and dry.

Step 2: Synthesis of this compound

  • Suspend the potassium salt from Step 1 in water.

  • Add a molar excess (approximately 2-3 equivalents) of hydrazine hydrate.

  • Reflux the mixture for 3-4 hours, during which the evolution of hydrogen sulfide gas may be observed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with cold water.

  • Acidify with concentrated hydrochloric acid to a pH of 5-6 to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the purified this compound.[3]

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Purification start Furan-2-carboxylic acid hydrazide + KOH in Ethanol cs2 Add CS₂ start->cs2 Cool stir Stir at RT (12-16h) cs2->stir intermediate Potassium 2-(furan-2-carbonyl) hydrazine-1-carbodithioate stir->intermediate Precipitation start2 Intermediate + Hydrazine Hydrate intermediate->start2 reflux Reflux (3-4h) start2->reflux acidify Acidify (HCl, pH 5-6) reflux->acidify Cool & Dilute product Crude Product acidify->product Precipitation recrystallize Recrystallize (Ethanol/Water) product->recrystallize Filter & Wash final_product Purified 4-amino-5-(furan-2-yl) -4H-1,2,4-triazole-3-thiol recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_cyclization Inefficient Cyclization? start->check_cyclization Yes end Yield Optimized start->end No check_ph Incorrect pH? check_cyclization->check_ph No solution_cyclization Increase reflux time/temp. check_cyclization->solution_cyclization Yes check_purity Impure Starting Materials? check_ph->check_purity No solution_ph Careful acidification to pH 5-6. check_ph->solution_ph Yes solution_purity Use high-purity reagents. check_purity->solution_purity Yes check_purity->end No solution_cyclization->end solution_ph->end solution_purity->end

Caption: Troubleshooting logic for addressing low product yield.

References

optimizing reaction conditions for the synthesis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to support researchers in the successful synthesis of this compound.

Experimental Workflow

The synthesis is typically performed in a three-step sequence starting from a furan-2-carboxylic acid ester or hydrazide.

Synthesis_Workflow Workflow for this compound Synthesis Start Furan-2-carboxylic acid ethyl ester Hydrazide Furan-2-carbohydrazide Start->Hydrazide + Hydrazine Hydrate (Reflux in Ethanol) Salt Potassium 2-(2-furoyl) hydrazine-1-carbodithioate Hydrazide->Salt + KOH, CS₂ (Stir in Abs. Ethanol) Product 4-amino-5-(furan-2-yl)-4H- 1,2,4-triazole-3-thiol Salt->Product + Hydrazine Hydrate (Reflux in Water)

Caption: Three-step synthesis pathway from starting ester to the final triazole product.

Detailed Experimental Protocols

The synthesis follows a well-established route for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Step 1: Synthesis of Furan-2-carbohydrazide

This initial step converts the furan-2-carboxylic acid ester into its corresponding hydrazide.

  • Reagents:

    • Ethyl 2-furoate (1 mole equivalent)

    • Hydrazine hydrate (99%) (3 mole equivalents)[1]

    • Absolute Ethanol

  • Procedure:

    • Combine ethyl 2-furoate (1 mole eq.) and hydrazine hydrate (3 mole eq.) in a round-bottom flask.[1]

    • Reflux the mixture for approximately 15 minutes.

    • Add a sufficient amount of absolute ethanol through the condenser to form a clear solution.[1]

    • Continue to reflux the solution for an additional 2-4 hours.[1][2]

    • After the reflux period, reduce the volume of the solution by about half via distillation.

    • Cool the concentrated solution in an ice-water bath to precipitate the product.

    • Filter the resulting white solid, wash with a small amount of cold water, and recrystallize from ethanol to obtain pure furan-2-carbohydrazide.[1][3]

Step 2: Synthesis of Potassium 2-(2-furoyl)hydrazine-1-carbodithioate

The hydrazide is reacted with carbon disulfide in a basic medium to form the key potassium salt intermediate.

  • Reagents:

    • Furan-2-carbohydrazide (1 mole equivalent)

    • Potassium hydroxide (KOH) (1.5 mole equivalents)

    • Carbon disulfide (CS₂) (1.5 mole equivalents)

    • Absolute Ethanol

    • Anhydrous Diethyl Ether

  • Procedure:

    • Dissolve potassium hydroxide (1.5 mole eq.) in absolute ethanol in a flask equipped with a magnetic stirrer.

    • To this solution, add furan-2-carbohydrazide (1 mole eq.) followed by the slow addition of carbon disulfide (1.5 mole eq.).[4]

    • Stir the resulting mixture vigorously at room temperature for 12-18 hours.[4][5]

    • After stirring, add anhydrous diethyl ether to the mixture to precipitate the potassium salt.[4]

    • Collect the precipitate by filtration, wash thoroughly with anhydrous ether to remove impurities, and dry.[1]

    • The resulting potassium salt is typically used in the next step without further purification.[1][4]

Step 3: Synthesis of this compound

The final step involves the cyclization of the potassium salt with hydrazine hydrate to form the triazole ring.

  • Reagents:

    • Potassium 2-(2-furoyl)hydrazine-1-carbodithioate (1 mole equivalent)

    • Hydrazine hydrate (99%) (2 mole equivalents)[4]

    • Water

    • Dilute Hydrochloric Acid (HCl)

  • Procedure:

    • Create a suspension of the potassium salt (1 mole eq.) and hydrazine hydrate (2 mole eq.) in water.[4]

    • Reflux the suspension for 3-4 hours. During this time, the color of the mixture may change, and the evolution of hydrogen sulfide gas (H₂S) may be observed. (Caution: H₂S is toxic. This step must be performed in a well-ventilated fume hood) .[4]

    • After reflux, the reaction mixture should become a homogeneous solution.[4]

    • Cool the solution to room temperature and then dilute it with cold water.

    • Acidify the solution dropwise with dilute HCl to precipitate the crude product.

    • Filter the white precipitate, wash thoroughly with cold water, and dry.[1]

    • Recrystallize the crude product from ethanol or an ethanol-water mixture to yield pure this compound (yield: ~45%).[6]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis.

Q1: My yield of furan-2-carbohydrazide in Step 1 is very low. What went wrong?

A1: Low yields in this step are often due to incomplete reaction or loss during workup.

  • Check Reagent Stoichiometry: Ensure you are using a sufficient excess of hydrazine hydrate (at least 2-3 mole equivalents) to drive the reaction to completion.[1]

  • Reaction Time: The reaction may require longer refluxing. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting ester is fully consumed.

  • Workup Loss: The product has some solubility in ethanol/water. Ensure the solution is thoroughly chilled in an ice bath before filtration to maximize precipitation. Avoid using excessive solvent for washing the crystals.

Q2: The potassium salt is not precipitating in Step 2, or I get an oily substance.

A2: This issue typically points to the presence of water or improper solvent usage.

  • Ensure Anhydrous Conditions: The reagents (KOH, absolute ethanol) and glassware must be completely dry. Water can interfere with the formation and precipitation of the potassium salt.

  • Stirring Time: The reaction requires prolonged stirring (12-18 hours) to go to completion.[5] Ensure the mixture is being stirred vigorously.

  • Precipitation Solvent: Use anhydrous diethyl ether to precipitate the salt. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available.

Q3: The cyclization in Step 3 is not working, and my starting material remains. What should I do?

A3: Incomplete cyclization can result from several factors.

  • Reflux Time and Temperature: The reaction requires refluxing for several hours to ensure the ring closure is complete.[4] Ensure the mixture is boiling steadily.

  • Purity of Intermediate: Impurities in the potassium salt from Step 2 can inhibit the reaction. Ensure the salt was properly washed with ether.

  • Alternative Pathway: An alternative route involves converting the acid hydrazide into a 1,3,4-oxadiazole-2-thiol, which is then reacted with hydrazine hydrate to form the triazole. This multi-step process can sometimes provide better yields if direct cyclization is problematic.[7]

Q4: The final product yield is poor after recrystallization. How can I improve it?

A4: Low recovery after purification is a common challenge.

  • Solvent Choice: The product may be too soluble in the recrystallization solvent. Ethanol or an ethanol-water mixture is commonly used.[6] Perform small-scale solubility tests to find the ideal solvent system where the compound is highly soluble when hot but poorly soluble when cold.[8]

  • Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of product will remain in the mother liquor.[8] Use the minimum amount of hot solvent required for dissolution.

  • Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[8]

  • Recover from Filtrate: You can often recover a second crop of crystals by concentrating the mother liquor (filtrate) and repeating the cooling process.[8]

Q5: Are there any major safety precautions I should be aware of?

A5: Yes.

  • Hydrazine Hydrate: This reagent is highly toxic and a suspected carcinogen. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Carbon Disulfide: CS₂ is extremely flammable and volatile. Do not handle it near open flames or hot plates.

  • Hydrogen Sulfide (H₂S) Evolution: The cyclization reaction in Step 3 produces toxic and flammable H₂S gas.[4] This entire step must be conducted in a well-ventilated fume hood.

Quantitative Data

The yield of the target compound, this compound, is reported to be approximately 45%.[6] This compound can then be used as an intermediate to synthesize various Schiff bases by reacting it with different aromatic aldehydes. The yields for these subsequent reactions provide an indication of the reactivity of the synthesized triazole.

Aldehyde ReactantProductYield (%)Melting Point (°C)Reference
Benzaldehyde4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol59%197-198[6]
p-Methoxybenzaldehyde5-furan-2-yl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol53%205-206[6]
p-Chlorobenzaldehyde4-[(4-Chlorobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiol59%225-226[6]
m-Nitrobenzaldehyde4-[(3-Nitrobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiol51%165-166[6]

References

resolving solubility issues of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. The information provided is designed to address common challenges related to the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Key physicochemical properties are summarized in the table below. Understanding these properties is the first step in designing a successful experimental protocol.

PropertyValue
CAS Number 80809-38-7
Molecular Formula C₆H₆N₄OS
Molecular Weight 182.21 g/mol
Appearance Typically a solid powder
General Solubility Poorly soluble in water, with better solubility in organic solvents.

Q2: In which solvents is this compound soluble?

Q3: I am observing precipitation when I add my DMSO stock solution to my aqueous assay buffer. What can I do?

A3: This is a common issue with compounds that are poorly soluble in water. Here are several troubleshooting steps you can take:

  • Lower the final concentration: The simplest solution is often to test the compound at a lower final concentration.

  • Reduce the DMSO concentration: While preparing your working solutions, aim for the lowest possible final DMSO concentration in your assay. High concentrations of DMSO can cause the compound to "crash out" when diluted into an aqueous buffer.

  • Use a co-solvent: Consider using a water-miscible co-solvent in your final assay medium. Small percentages of ethanol or polyethylene glycol (PEG) can sometimes help to maintain solubility.

  • pH adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by pH. The triazole and thiol groups in the molecule have acidic protons. Systematically testing a range of pH values for your buffer (if your assay permits) may improve solubility.

  • Sonication: After diluting the stock solution, brief sonication of the working solution can help to redissolve small precipitates and create a more uniform dispersion.

Troubleshooting Guide

This guide provides a more in-depth approach to resolving common solubility issues.

Issue 1: Compound Precipitation in Stock Solution

Symptoms:

  • Visible particles in the DMSO stock solution, even after vortexing.

  • Inconsistent results between experiments.

Possible Causes:

  • The concentration of the stock solution exceeds the solubility limit of the compound in DMSO.

  • The compound has degraded over time or with improper storage.

Solutions:

  • Prepare a fresh stock solution: Always start with a freshly prepared stock solution to rule out degradation.

  • Gentle warming: Gently warm the stock solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a bath sonicator to break up any aggregates and facilitate dissolution.

  • Lower the stock concentration: If precipitation persists, prepare a new stock solution at a lower concentration.

Issue 2: Precipitation Upon Dilution in Aqueous Media

Symptoms:

  • A cloudy or milky appearance in the well of a microplate after adding the compound.

  • Visible precipitate at the bottom of the well.

Possible Causes:

  • The final concentration of the compound in the aqueous buffer is above its solubility limit.

  • "Salting out" effect due to high salt concentrations in the buffer.

  • The final concentration of DMSO is too high, leading to insolubility upon dilution.

Solutions:

Experimental Workflow for Optimizing Solubility

G start Start: Solubility Issue Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration >1%? check_conc->check_dmso No success Solubility Issue Resolved lower_conc->success lower_dmso Reduce final DMSO concentration check_dmso->lower_dmso Yes use_cosolvent Try a co-solvent (e.g., ethanol, PEG) check_dmso->use_cosolvent No lower_dmso->success adjust_ph Adjust buffer pH (if assay allows) use_cosolvent->adjust_ph sonicate Sonication of final solution adjust_ph->sonicate sonicate->success

Caption: A troubleshooting workflow for addressing compound precipitation in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (MW: 182.21)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh out 1.82 mg of the compound and place it in a sterile microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If any particulate matter remains, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Materials:

    • 10 mM stock solution of the compound in DMSO

    • Sterile cell culture medium or phosphate-buffered saline (PBS)

    • Sterile microcentrifuge tubes or a 96-well plate

  • Procedure:

    • Perform serial dilutions of the 10 mM stock solution in DMSO to prepare intermediate concentrations.

    • To prepare the final working solutions, add a small volume of the DMSO intermediate to the pre-warmed cell culture medium. It is crucial to add the DMSO solution to the aqueous medium and not the other way around.

    • Immediately after adding the DMSO solution, mix the working solution thoroughly by gentle pipetting or vortexing.

    • Ensure the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.

Potential Biological Targets and Signaling Pathways

While the specific molecular targets of this compound are not well-defined in the available literature, compounds with this scaffold have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects. The antimicrobial mechanism of triazole compounds can involve the inhibition of essential enzymes in pathogens. For instance, some triazoles are known to inhibit fungal cytochrome P450 enzymes. As an anticancer agent, it is hypothesized that such compounds could potentially inhibit protein kinases involved in cell proliferation and survival.

Hypothesized Kinase Inhibition Workflow

The following diagram illustrates a general workflow for screening the compound against a panel of kinases to identify potential targets.

G compound This compound kinase_panel Kinase Panel Screening compound->kinase_panel data_analysis Data Analysis (IC50 determination) kinase_panel->data_analysis hit_id Hit Identification data_analysis->hit_id target_validation Target Validation (Cell-based assays) hit_id->target_validation mechanism_study Mechanism of Action Studies target_validation->mechanism_study

Caption: A generalized workflow for identifying and validating potential kinase targets.

References

stability assessment of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound?

A1: The primary stability concerns for this molecule stem from its functional groups: the furan ring, the amino group, the triazole ring, and the thiol group. The furan ring can be susceptible to oxidation and acid-catalyzed degradation. The thiol group is prone to oxidation, which can lead to the formation of disulfides. The amino group can also be a site for oxidative degradation. Therefore, it is crucial to evaluate the compound's stability under oxidative, photolytic, and varied pH conditions.

Q2: What are the initial steps for conducting a stability study on this compound?

A2: The initial step is to perform forced degradation (stress testing) studies.[1][2][3] These studies involve exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[1][4][5][6] Key stress conditions to investigate include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][7]

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is required, with High-Performance Liquid Chromatography (HPLC) coupled with a UV detector being the most common choice. The method should be capable of separating the parent compound from all potential degradation products. Mass spectrometry (MS) can be used in conjunction with HPLC to identify the structure of the degradation products.

Q4: How should I handle the compound if it is poorly soluble in aqueous media for hydrolysis studies?

A4: If the compound has low aqueous solubility, co-solvents can be used to dissolve it for hydrolysis studies.[2] However, it is critical to select a co-solvent that is stable under the stress conditions and does not interfere with the analysis. A preliminary screen of common co-solvents like acetonitrile and methanol for their stability and compatibility with the analytical method is recommended.

Troubleshooting Guides

Problem: I am not observing any degradation under my initial stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Solution: For thermal stress, increase the temperature in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).[1] For hydrolytic stress, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH) or increase the temperature.[2] For oxidative stress, increase the concentration of the oxidizing agent (e.g., hydrogen peroxide) or the exposure time.

Problem: I am observing too much degradation, with the parent peak disappearing completely.

  • Possible Cause: The stress conditions are too aggressive.

  • Solution: Reduce the duration of stress exposure, the temperature, or the concentration of the stressor. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to allow for the detection and characterization of degradation products.

Problem: My chromatogram shows several new peaks, but I am unable to achieve good separation.

  • Possible Cause: The HPLC method is not optimized to be stability-indicating.

  • Solution: Method development is required. Experiment with different mobile phase compositions (e.g., varying the organic modifier and pH), gradients, columns (e.g., C18, phenyl-hexyl), and temperatures to improve the resolution between the parent peak and the degradation product peaks.

Problem: I am unsure if the new peaks in my chromatogram are degradants or artifacts.

  • Solution: Analyze a placebo (if in a formulation) or a blank solution (solvent without the active compound) subjected to the same stress conditions. This will help to identify any peaks that are not related to the degradation of the compound of interest.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol is a general guideline and should be adapted based on the specific properties of the compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[7]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with 1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with 1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Store the solid compound in a thermostatically controlled oven at 60°C.

    • Withdraw samples at appropriate time points (e.g., 1, 3, 7 days).

    • Prepare solutions of the stressed solid for analysis.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after a defined exposure period.

Sample Analysis
  • All samples should be diluted to a suitable concentration with the mobile phase before injection into the HPLC system.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • The peak purity of the parent compound should be monitored using a photodiode array (PDA) detector.

  • Characterize significant degradation products using LC-MS.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (RT)
1 M HCl24 hours60°C15.234.5 min
1 M NaOH24 hoursRoom Temp8.523.8 min
3% H₂O₂24 hoursRoom Temp21.745.1 min
Solid State7 days60°C5.114.2 min
Photolytic1.2 million lux hoursRoom Temp11.326.2 min

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Long-Term Stability Data (Example)

Storage ConditionTime PointAssay (%)Total Impurities (%)
25°C / 60% RH0 Months99.80.2
3 Months99.50.5
6 Months99.20.8
12 Months98.91.1
40°C / 75% RH0 Months99.80.2
3 Months98.11.9
6 Months96.53.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock Stock Solution of Compound acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (Solid, 60°C) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Characterize Degradants method Validate Analytical Method hplc->method pathway Identify Degradation Pathway lcms->pathway

Caption: Workflow for forced degradation study.

degradation_pathway cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Acid Hydrolysis (e.g., HCl) parent This compound C₆H₆N₄OS disulfide Disulfide Dimer C₁₂H₁₀N₈O₂S₂ parent->disulfide Oxidation of Thiol sulfonic_acid Sulfonic Acid Derivative C₆H₆N₄O₄S parent->sulfonic_acid Further Oxidation furan_opening Furan Ring Opened Product parent->furan_opening Acid-catalyzed Ring Opening

References

Technical Support Center: Overcoming Fungal Resistance to 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the novel antifungal compound, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. While specific resistance mechanisms to this compound are a developing area of research, the information provided is based on well-established principles of resistance to other triazole-class antifungals. Triazoles are a cornerstone of antifungal therapy, and fungi have evolved several mechanisms to circumvent their effects. This guide will help you identify potential resistance mechanisms in your fungal strains and suggest experimental approaches to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for triazole antifungals?

Triazole antifungals, including likely this compound, primarily act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 or cyp51A gene.[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[3]

Q2: What are the most common mechanisms of triazole resistance in fungi?

The most frequently observed mechanisms of triazole resistance include:

  • Target site modifications: Point mutations in the ERG11/cyp51A gene can alter the structure of the target enzyme, reducing the binding affinity of the triazole compound.[1][4]

  • Overexpression of the target enzyme: Increased expression of the ERG11/cyp51A gene can lead to higher concentrations of the target enzyme, requiring a higher concentration of the drug to achieve an inhibitory effect.[3]

  • Increased drug efflux: Overexpression of efflux pump proteins, such as those from the ATP-binding cassette (ABC) transporter and major facilitator superfamily (MFS), can actively transport the antifungal agent out of the fungal cell, reducing its intracellular concentration.[5][6][7][8]

  • Biofilm formation: Fungi growing in biofilms can exhibit increased resistance. The extracellular matrix of the biofilm may limit drug penetration, and the physiological state of the cells within the biofilm can make them less susceptible to antifungal agents.[9][10]

  • Alterations in the ergosterol biosynthesis pathway: Mutations in other genes in the ergosterol biosynthesis pathway, such as hmg1, can also contribute to triazole resistance.[11]

Q3: How can I determine if my fungal strain has developed resistance to this compound?

The development of resistance is typically identified by an increase in the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the growth of the fungal strain. This is determined through antifungal susceptibility testing, such as the broth microdilution method. A significant and reproducible increase in the MIC of a strain compared to its susceptible parent strain or a reference strain is a strong indicator of resistance.

Q4: Can resistance to other triazoles confer resistance to my compound?

Yes, it is possible. Cross-resistance between different triazole antifungals is a common phenomenon.[12] If a fungal strain has developed resistance to a clinically used triazole like fluconazole or voriconazole through a mechanism such as efflux pump overexpression, it is likely to also show reduced susceptibility to other triazole derivatives.

Troubleshooting Guides

Problem 1: Decreased efficacy of the compound in serially passaged cultures.

Possible Cause: Acquired resistance through genetic mutations.

Troubleshooting Steps:

  • Confirm Resistance: Perform antifungal susceptibility testing (e.g., broth microdilution) to quantify the change in MIC.

  • Sequence the Target Gene: Extract genomic DNA from both the susceptible parent strain and the resistant strain. Amplify and sequence the ERG11/cyp51A gene to identify any point mutations.

  • Analyze Gene Expression: Measure the expression levels of ERG11/cyp51A and key efflux pump genes (e.g., CDR1, MDR1) using quantitative real-time PCR (qRT-PCR).

Problem 2: The compound is effective against planktonic (free-floating) fungal cells but not against surface-attached cultures.

Possible Cause: Biofilm-mediated resistance.

Troubleshooting Steps:

  • Quantify Biofilm Formation: Use a crystal violet staining assay to compare the biofilm-forming capacity of your fungal strains.

  • Test Activity against Pre-formed Biofilms: Grow fungal biofilms in microtiter plates and then treat them with your compound. Use a metabolic activity assay (e.g., XTT assay) to determine the compound's efficacy against the biofilm.

  • Visualize Biofilms: Use microscopy techniques like confocal laser scanning microscopy (CLSM) to visualize the structure of the biofilms and the potential effect of your compound on the biofilm matrix.

Problem 3: The compound shows good in vitro activity, but a high MIC is observed, and the strain is known to have high efflux pump activity.

Possible Cause: Efflux pump-mediated resistance.

Troubleshooting Steps:

  • Use an Efflux Pump Inhibitor: Perform antifungal susceptibility testing in the presence and absence of a known efflux pump inhibitor (e.g., tacrolimus). A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.

  • Measure Intracellular Drug Accumulation: Use a fluorescent dye that is a known substrate of efflux pumps (e.g., rhodamine 6G) to indirectly measure efflux activity. A lower accumulation of the dye in the resistant strain compared to the susceptible strain indicates higher efflux activity.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • RPMI 1640 medium with L-glutamine, buffered with MOPS.

  • 96-well microtiter plates.

  • Fungal inoculum, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • This compound stock solution in DMSO.

Procedure:

  • Prepare serial twofold dilutions of the compound in RPMI 1640 medium in the wells of a 96-well plate.

  • Add the fungal inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Protocol 2: qRT-PCR for Efflux Pump Gene Expression

Materials:

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green qPCR master mix.

  • Primers for the target genes (ERG11, CDR1, MDR1) and a housekeeping gene (e.g., ACT1).

Procedure:

  • Grow fungal cultures with and without a sub-inhibitory concentration of the compound.

  • Extract total RNA from the fungal cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the appropriate primers and SYBR Green master mix.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Data Presentation

Table 1: Example MIC Data for Susceptible and Resistant Fungal Strains

Fungal StrainCompoundMIC (µg/mL)
Wild-TypeThis compound2
Resistant Isolate 1This compound32
Resistant Isolate 2This compound16

Table 2: Example qRT-PCR Data for Relative Gene Expression in a Resistant Isolate

GeneFold Change in Expression (Resistant vs. Wild-Type)
ERG114.5
CDR112.2
MDR18.7

Visualizations

G cluster_0 Mechanism of Action Triazole 4-amino-5-(furan-2-yl)-4H- 1,2,4-triazole-3-thiol Erg11 Lanosterol 14α-demethylase (Erg11p/Cyp51Ap) Triazole->Erg11 Inhibition Ergosterol Ergosterol Erg11->Ergosterol Product Lanosterol Lanosterol Lanosterol->Erg11 Substrate FungalCellMembrane FungalCellMembrane Ergosterol->FungalCellMembrane Essential Component

Caption: Mechanism of action of triazole antifungals.

G cluster_1 Mechanisms of Triazole Resistance Resistance Fungal Resistance to Triazoles TargetModification Target Site Modification (ERG11/cyp51A mutations) Resistance->TargetModification EffluxPumps Efflux Pump Overexpression (ABC & MFS Transporters) Resistance->EffluxPumps Biofilm Biofilm Formation Resistance->Biofilm

Caption: Major mechanisms of fungal resistance to triazoles.

G cluster_2 Experimental Workflow for Investigating Resistance Start Observe Reduced Compound Efficacy MIC_Test Perform MIC Testing Start->MIC_Test High_MIC Is MIC Significantly Increased? MIC_Test->High_MIC Sequence_Gene Sequence ERG11/cyp51A Gene High_MIC->Sequence_Gene Yes Biofilm_Assay Perform Biofilm Assay High_MIC->Biofilm_Assay No qRT_PCR Perform qRT-PCR for Efflux Pump Genes Sequence_Gene->qRT_PCR Efflux_Inhibitor Test with Efflux Pump Inhibitor qRT_PCR->Efflux_Inhibitor

Caption: Workflow for investigating suspected antifungal resistance.

References

improving the selectivity of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives. The focus is on improving the selectivity of these compounds for their intended biological targets.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

The synthesis typically begins with furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide in the presence of a base (like potassium hydroxide) to form a dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to yield the desired this compound core structure.[1][2]

Q2: What are the common biological activities associated with this class of compounds?

Derivatives of this compound have shown a broad range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties.[3][4][5] The specific activity and potency are highly dependent on the nature of the substituents on the triazole core.

Q3: How can I improve the target selectivity of my this compound derivatives?

Improving selectivity is a key challenge in drug discovery and involves a multi-pronged approach:

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test a series of analogs with modifications at key positions (the furan ring, the 4-amino group, and the 3-thiol group) to understand how these changes affect on-target potency and off-target activity.

  • Computational Modeling: Utilize molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding of your derivatives to the target and potential off-targets. This can help prioritize the synthesis of more selective compounds.[1][2][3]

  • Targeted Modifications: Introduce bulky or specific functional groups that can exploit unique features of the target's binding site that are not present in off-targets.

  • Selectivity Profiling: Test your compounds against a panel of related and unrelated biological targets (e.g., a kinase panel or a receptor panel) to identify and quantify off-target effects.

Q4: What are some common off-target effects observed with triazole-containing compounds?

Triazole-containing compounds, particularly some antifungal agents, are known to sometimes interact with cytochrome P450 (CYP) enzymes.[5] This can lead to drug-drug interactions and potential toxicity. It is advisable to include CYP inhibition assays in your selectivity profiling.

Q5: How can modifications to the furan ring influence selectivity?

The furan ring is a key pharmacophore that can be modified to enhance selectivity. Substitutions at the 5-position of the furan ring can alter the electronic properties and steric bulk of the molecule, leading to differential binding to various targets. For instance, adding electron-withdrawing or electron-donating groups can modulate the interaction with specific amino acid residues in the target's active site.

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause(s) Troubleshooting Steps
Low yield of the final triazole product. - Incomplete cyclization of the dithiocarbazinate intermediate. - Suboptimal reaction temperature or time. - Degradation of starting materials or intermediates.- Ensure anhydrous conditions for the formation of the dithiocarbazinate salt. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reflux time and temperature for the cyclization step. - Use freshly distilled solvents and high-purity starting materials.
Difficulty in purifying the final product. - Presence of unreacted starting materials or side products. - Poor solubility of the product in common recrystallization solvents.- Attempt recrystallization from different solvent systems (e.g., ethanol, ethanol-water mixtures).[1] - If recrystallization is ineffective, consider column chromatography on silica gel. - Characterize impurities by NMR or Mass Spectrometry to understand their origin and devise a better purification strategy.
Inconsistent spectral data (NMR, IR). - Presence of tautomers (thiol-thione). - Residual solvent or impurities. - Incorrect sample preparation.- Be aware of the potential for thiol-thione tautomerism in the solid state and in solution, which can affect spectral features.[6] - Dry the sample thoroughly under high vacuum to remove residual solvents. - Re-purify the compound if impurities are suspected.
Biological Assays and Selectivity
Issue Possible Cause(s) Troubleshooting Steps
High activity but poor selectivity. - The compound binds to a conserved region in a family of proteins (e.g., the ATP-binding site of kinases). - The compound is "promiscuous" due to non-specific interactions.- Analyze the binding mode of your compound in the target through molecular modeling to identify opportunities for introducing selectivity-enhancing groups. - Synthesize analogs with bulkier substituents that may clash with the binding sites of off-targets. - Systematically modify functional groups to favor interactions with unique residues in the target's active site.
Inconsistent IC50 values in enzyme inhibition assays. - Compound precipitation at high concentrations. - Instability of the compound in the assay buffer. - Interference with the assay detection method (e.g., fluorescence quenching).- Check the solubility of your compound in the assay buffer. Consider using a co-solvent like DMSO, but keep the final concentration low (<1%). - Run a pre-incubation stability study of your compound in the assay buffer. - Include appropriate controls to check for assay interference.
Difficulty in establishing a clear Structure-Activity Relationship (SAR) for selectivity. - The synthesized analogs do not cover a diverse enough chemical space. - The biological data has high variability.- Design and synthesize a more diverse set of analogs with variations in electronic properties, sterics, and lipophilicity. - Ensure the biological assays are robust and reproducible. Run experiments in triplicate and include standard reference compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on published procedures.[1]

Step 1: Synthesis of Potassium 3-(furan-2-carbonyl)dithiocarbazinate

  • Dissolve furan-2-carboxylic acid hydrazide (10 mmol) in absolute ethanol (50 mL).

  • Add potassium hydroxide (12 mmol) to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath and add carbon disulfide (12 mmol) dropwise while stirring.

  • Continue stirring at room temperature for 12-16 hours.

  • Collect the precipitated potassium salt by filtration, wash with cold ether, and dry under vacuum.

Step 2: Synthesis of this compound

  • Suspend the potassium salt from Step 1 (8 mmol) in water (30 mL).

  • Add hydrazine hydrate (16 mmol) to the suspension.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol or an ethanol-water mixture to obtain the pure product.

  • Characterize the product using IR, 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay for Selectivity Profiling

This protocol provides a general framework for assessing the inhibitory activity of a compound against a target enzyme and a related off-target enzyme.

Materials:

  • Target enzyme and off-target enzyme

  • Specific substrate for each enzyme

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (optimized for each enzyme)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer. A typical starting concentration range is 100 µM to 1 nM.

  • Enzyme Preparation: Dilute the enzymes to a working concentration in the assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted compound to the wells of a 96-well plate.

    • Add the diluted enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature.

    • Initiate the reaction by adding the substrate.

  • Detection: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

  • Selectivity Index: Calculate the selectivity index by dividing the IC50 value for the off-target enzyme by the IC50 value for the target enzyme. A higher selectivity index indicates greater selectivity for the target enzyme.

Data Presentation

Table 1: Representative Structure-Activity Relationship (SAR) Data for Selectivity
Compound R1 (on Furan) R2 (on 4-amino) Target IC50 (µM) Off-Target IC50 (µM) Selectivity Index
Parent HH1.53.02
1a 5-CH3H1.24.84
1b 5-ClH0.81.21.5
2a H-CH32.510.04
2b H-C(O)CH35.0>100>20

This table presents hypothetical data for illustrative purposes.

Visualizations

Synthesis Workflow

synthesis_workflow start Furan-2-carboxylic acid hydrazide step1 React with CS2 and KOH in Ethanol start->step1 intermediate1 Potassium 3-(furan-2-carbonyl) dithiocarbazinate step1->intermediate1 step2 Cyclize with Hydrazine Hydrate in Water (Reflux) intermediate1->step2 intermediate2 Crude Product step2->intermediate2 step3 Acidify and Recrystallize (Ethanol/Water) intermediate2->step3 end This compound step3->end

Caption: General synthesis workflow for the parent compound.

Hypothetical Signaling Pathway and Selectivity

signaling_pathway cluster_cell Cell Receptor Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activates OffTarget_Kinase Off-Target Kinase Receptor->OffTarget_Kinase Activates Downstream_Target Downstream Effector (Desired Effect) Target_Kinase->Downstream_Target Phosphorylates Downstream_OffTarget Downstream Effector (Side Effect) OffTarget_Kinase->Downstream_OffTarget Phosphorylates Our_Compound Selective Inhibitor Our_Compound->Target_Kinase Inhibits Our_Compound->OffTarget_Kinase Weakly Inhibits

Caption: Inhibition of a target kinase over a related off-target.

Logical Workflow for Improving Selectivity

selectivity_workflow start Start with a hit compound assay Screen against target and a panel of off-targets start->assay decision Is the compound selective? assay->decision sar Perform SAR studies: Modify R1, R2, etc. decision->sar No end Selective lead compound decision->end Yes modeling Use computational modeling to guide design sar->modeling optimize Synthesize and test new analogs modeling->optimize optimize->assay

Caption: Iterative process for selectivity optimization.

References

Technical Support Center: Impurity Profiling of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical techniques for impurity profiling of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.

Experimental Workflow for Impurity Profiling

The following diagram outlines a general workflow for the impurity profiling of this compound, from initial sample analysis to impurity characterization and method validation.

ImpurityProfilingWorkflow cluster_0 Sample Preparation & Initial Analysis cluster_1 Impurity Detection & Identification cluster_2 Quantification & Method Validation start Drug Substance/Product Sample prep Sample Preparation (Dissolution, Dilution) start->prep hplc_uv Initial HPLC-UV Analysis (Purity Assessment) prep->hplc_uv lcms LC-MS Analysis (Mass-to-Charge Ratio) hplc_uv->lcms forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) hplc_uv->forced_degradation isolation Impurity Isolation (Preparative HPLC) lcms->isolation Identify Target Impurities forced_degradation->lcms Analyze Degradants nmr NMR Spectroscopy (Structure Elucidation) quant_method Quantitative Method Development (HPLC-UV/MS) nmr->quant_method isolation->nmr validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) quant_method->validation reporting Reporting & Specification Setting validation->reporting

Caption: General workflow for the impurity profiling of a pharmaceutical compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC)

Q1: I am seeing poor peak shape (tailing or fronting) for the main peak and impurities in my HPLC chromatogram. What could be the cause?

A1: Poor peak shape can be attributed to several factors:

  • Column Overload: The concentration of your sample may be too high. Try diluting your sample and re-injecting.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte and its impurities, leading to peak tailing. For an amino- and thiol-containing compound, the pH should be carefully controlled. Experiment with adjusting the mobile phase pH with buffers like ammonium acetate or phosphate buffers.

  • Column Degradation: The stationary phase of your column may be degrading. This can be caused by extreme pH or incompatible solvents. Try flushing the column with an appropriate solvent or replace it if necessary.

  • Secondary Interactions: Your analyte may be interacting with active sites on the silica backbone of the C18 column. Using a mobile phase with a competing base or an end-capped column can help mitigate this.

Q2: I am not able to separate a known impurity from the main active pharmaceutical ingredient (API) peak. How can I improve the resolution?

A2: To improve resolution between co-eluting peaks, consider the following:

  • Modify the Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa) or adjust the composition of the mobile phase.

  • Adjust the Gradient: If you are using a gradient elution, try making the gradient shallower to increase the separation time between peaks.

  • Change the Column: Use a column with a different stationary phase (e.g., phenyl-hexyl or a different C18 chemistry) or a column with a smaller particle size for higher efficiency.

  • Optimize Temperature: Varying the column temperature can affect the selectivity of the separation.

Q3: I am observing a new peak in my chromatogram after the sample has been sitting on the autosampler for a few hours. What is happening?

A3: This suggests that your compound may be unstable in the sample diluent. Thiols are known to be susceptible to oxidation.

  • Investigate Sample Stability: Perform a stability study of your sample solution at room temperature and under refrigerated conditions.

  • Use an Antioxidant: Consider adding a small amount of an antioxidant, such as ascorbic acid, to your sample diluent.

  • Minimize Exposure to Air: Ensure your sample vials are properly sealed and minimize the time the sample is exposed to the atmosphere.

Mass Spectrometry (MS)

Q1: I am having trouble getting a good signal for my compound in the mass spectrometer using electrospray ionization (ESI). What can I do?

A1: Signal intensity in ESI-MS can be influenced by several factors:

  • Ionization Mode: this compound has both acidic (thiol) and basic (amino) groups. Try analyzing in both positive and negative ion modes to see which provides a better signal.

  • Mobile Phase Additives: The presence of acids (like formic acid or acetic acid) or bases (like ammonium hydroxide) in the mobile phase can significantly enhance ionization. For positive mode, a small amount of formic acid is typically used. For negative mode, a volatile base might be helpful.

  • Source Parameters: Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature.

Q2: I have identified a potential impurity with a specific mass-to-charge ratio (m/z), but how can I confirm its structure?

A2: Structural elucidation of an unknown impurity requires a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass measurement, allowing you to determine the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer will provide information about its structure based on the fragmentation pattern.

  • Isolation and NMR Spectroscopy: For definitive structural confirmation, the impurity needs to be isolated, typically using preparative HPLC. The isolated impurity can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) to determine its complete chemical structure.

Forced Degradation Studies

Q1: I am performing forced degradation studies, but I am seeing complete degradation of my compound under certain stress conditions. What should I do?

A1: The goal of forced degradation is to achieve partial degradation (typically 5-20%) to identify the degradation products. If you are observing complete degradation, you should reduce the harshness of the stress conditions.

  • Acid/Base Hydrolysis: Decrease the concentration of the acid or base, reduce the temperature, or shorten the exposure time.

  • Oxidative Degradation: Lower the concentration of the oxidizing agent (e.g., hydrogen peroxide).

  • Thermal Degradation: Reduce the temperature or the duration of heat exposure.

  • Photolytic Degradation: Decrease the intensity of the light source or the exposure time.

Forced degradation studies are essential for understanding the degradation pathways of a molecule and for developing stability-indicating analytical methods.[1]

Quantitative Data Summary

The following table provides a hypothetical impurity profile for a batch of this compound. This data is for illustrative purposes and should be replaced with actual experimental results.

ImpurityRetention Time (min)Area %Specification Limit (%)
Starting Material A4.20.08≤ 0.10
By-product B6.80.12≤ 0.15
Oxidative Degradant9.50.05≤ 0.10
Unknown Impurity 111.20.03Report
Unknown Impurity 213.10.06Report
Total Impurities 0.34 ≤ 1.0

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol is a general starting point and should be optimized for your specific instrumentation and impurity profile.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same HPLC method as described above. The mobile phase may need to be adjusted to be compatible with the MS source (e.g., avoiding non-volatile buffers).

  • MS Parameters (Example for ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 50-1000.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation: Isolate the impurity of interest using preparative HPLC. Ensure the isolated fraction is pure and free of any interfering substances. Dry the sample completely to remove the mobile phase. Dissolve the purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

The combination of these NMR experiments will allow for the unambiguous structural determination of the isolated impurities.[2][3]

Concluding Remarks

The analytical techniques and troubleshooting guides provided here serve as a comprehensive resource for the impurity profiling of this compound. It is crucial to adapt and optimize these methods based on the specific requirements of your project and the nature of the impurities encountered. A thorough understanding of the potential degradation pathways and the application of orthogonal analytical techniques are key to ensuring the quality and safety of the final drug substance. Various analytical techniques such as HPLC, GC, MS, and NMR are widely used for impurity profiling in the pharmaceutical industry.[4][5][6]

References

Validation & Comparative

A Comparative Analysis of the Antifungal Profiles of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antifungal properties of the novel synthetic compound 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and the widely used antifungal drug, fluconazole. This document synthesizes available data on their mechanisms of action, in vitro antifungal activity, and the experimental protocols used for their evaluation.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Triazole compounds have long been a cornerstone of antifungal therapy. Fluconazole, a bis-triazole, is a well-established antifungal agent used to treat a variety of fungal infections.[1] The 1,2,4-triazole nucleus is a key pharmacophore in many antifungal drugs, and novel derivatives are continuously being synthesized and evaluated for improved efficacy and a broader spectrum of activity. One such derivative is this compound, a compound of interest for its potential antifungal properties. This guide aims to provide a comparative overview of these two compounds based on currently available scientific literature.

Mechanism of Action

Both fluconazole and this compound belong to the triazole class of antifungal agents. Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.

Fluconazole: Fluconazole specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol in the fungal cell membrane. This disruption alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.

This compound: While specific mechanistic studies on this particular compound are not extensively available, as a 1,2,4-triazole derivative, it is hypothesized to share the same mechanism of action as other azole antifungals, including fluconazole. The triazole ring is known to bind to the heme iron of the lanosterol 14α-demethylase enzyme, thereby inhibiting its activity.

Azole_Antifungal_Mechanism cluster_Fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol Catalyzes conversion Triazole Azole Antifungal (e.g., Fluconazole) Triazole->CYP51 Inhibits

Mechanism of action for azole antifungals.

Comparative Antifungal Activity

A direct quantitative comparison of the antifungal activity of this compound and fluconazole is challenging due to the limited availability of specific minimum inhibitory concentration (MIC) data for the former. However, based on existing literature, a qualitative and quantitative overview is presented below.

This compound

Studies on derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have reported moderate antimicrobial activity.[2] Unfortunately, specific MIC values against key fungal pathogens from these studies are not detailed, preventing a direct quantitative comparison. The antifungal potential of this class of compounds is recognized, but further investigation is required to quantify their efficacy.[3]

Fluconazole

Fluconazole has a well-documented and broad spectrum of activity against many clinically important yeasts. Its activity against filamentous fungi, such as Aspergillus species, is generally limited. The tables below summarize typical MIC ranges for fluconazole against common fungal pathogens.

Table 1: In Vitro Antifungal Activity of Fluconazole against Candida Species

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans≤0.25 - 160.51
Candida glabrata0.5 - >64832
Candida parapsilosis0.25 - 812
Candida tropicalis0.25 - 812
Candida krusei16 - >6464>64

Data compiled from multiple sources. MIC values can vary depending on the specific isolate and testing methodology.[4][5]

Table 2: In Vitro Antifungal Activity of Fluconazole against Aspergillus Species

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Aspergillus fumigatus8 - >256>64>64
Aspergillus flavus16 - >256>64>64
Aspergillus niger16 - >256>64>64

Fluconazole generally exhibits high MIC values against Aspergillus species, indicating limited clinical efficacy.[6][7]

Experimental Protocols

The following are standardized methods for determining the in vitro antifungal activity of compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent. The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Antifungal compounds (e.g., this compound, fluconazole)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Spectrophotometer (optional, for spectrophotometric reading)

  • Sterile saline or water

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture. For yeasts, the final concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL. For molds, a conidial suspension is prepared and adjusted to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no antifungal agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control. This can be assessed visually or by using a microplate reader.

Broth_Microdilution_Workflow A Prepare Antifungal Stock Solution B Perform Serial Dilutions in 96-well plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at 35°C D->E F Read MIC (Visually or Spectrophotometrically) E->F

Workflow for Broth Microdilution Assay.
Disk Diffusion Method for Zone of Inhibition

This method is a simpler, qualitative or semi-quantitative alternative to the broth microdilution method.

Objective: To assess the susceptibility of a fungal isolate to an antifungal agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Petri dishes with Mueller-Hinton agar supplemented with glucose and methylene blue

  • Sterile paper disks

  • Antifungal compounds

  • Fungal isolates

  • Sterile swabs

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal suspension as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to obtain confluent growth.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the antifungal agent onto the surface of the inoculated agar.

  • Incubation: Incubate the plates at 35°C for 20-24 hours.

  • Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

  • Interpretation: The zone diameters are interpreted as susceptible, intermediate, or resistant according to CLSI guidelines for specific antifungal agents like fluconazole.

Disk_Diffusion_Workflow A Prepare Standardized Fungal Inoculum B Inoculate Agar Plate for Confluent Growth A->B C Apply Antifungal-impregnated Disks B->C D Incubate at 35°C C->D E Measure Zone of Inhibition D->E

Workflow for Disk Diffusion Assay.

Conclusion

Fluconazole remains a critical tool in the management of candidiasis, with well-defined in vitro activity and clinical efficacy. Its mechanism of action, targeting ergosterol biosynthesis, is a proven strategy for antifungal therapy. The novel compound, this compound, as a member of the triazole class, holds promise as a potential antifungal agent. However, the current lack of publicly available, quantitative in vitro antifungal data for this specific compound prevents a direct and robust comparison with fluconazole. The reported "moderate activity" from broader antimicrobial screens is encouraging but underscores the need for dedicated antifungal susceptibility studies. Future research should focus on determining the MIC values of this compound against a panel of clinically relevant fungal pathogens to fully elucidate its potential and position it relative to established antifungal agents like fluconazole.

References

Structure-Activity Relationship (SAR) of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant microbial strains has created an urgent need for the development of novel antimicrobial agents. Among the various heterocyclic scaffolds explored, 1,2,4-triazole derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives, focusing on their antimicrobial and antifungal potential. The inclusion of a furan moiety is of particular interest as this ring system is a common feature in many biologically active compounds.

Comparative Antimicrobial and Antifungal Activity

The biological activity of this compound derivatives is significantly influenced by the nature of the substituents at various positions of the triazole ring. The following table summarizes the antimicrobial and antifungal activities of selected derivatives against a panel of pathogenic microorganisms. The data reveals that modifications, particularly at the thiol and amino groups, can lead to substantial changes in potency and spectrum of activity.

Compound IDR Group (at S-position)R' Group (at 4-amino position)Test OrganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
1 HHStaphylococcus aureusModerate Activity[3]
Escherichia coliModerate Activity[3]
Pseudomonas aeruginosaModerate Activity[3]
2 -CH₂-CO-O-isopropylHStaphylococcus aureusIncreased Activity[3]
3 -CH₂-CO-O-isobutylHStaphylococcus aureusIncreased Activity[3]
4 H (as 5-(5-bromofuran-2-yl) derivative)HVarious BacteriaPositive Antibacterial Effect[4][5][6]
5 -CH₂-PhHE. coli8-12 mm[1]
Enterobacter aerogenes8-12 mm[1]
Yersinia pseudotuberculosis8-12 mm[1]
6 Mannich base (morpholine)-CH₂-PhP. aeruginosa6-20 mm[1]
S. aureus6-20 mm[1]
Enterococcus faecalis6-20 mm[1]
Bacillus cereus6-20 mm[1]
Mycobacterium smegmatis6-20 mm[1]
7 H (as Schiff base with 4-substituted benzaldehydes)=CH-ArS. aureusMIC: 16 µg/mL (for 4c)[7]
Bacillus subtilisMIC: 20 µg/mL (for 4c)[7]
E. coliMIC: 25 µg/mL (for 4e)[7]
Salmonella typhiMIC: 31 µg/mL (for 4e)[7]
Candida albicansGood Activity (for 4e)[7]
Aspergillus nigerGood Activity (for 4e)[7]

Key Structure-Activity Relationship Insights

The data presented above highlights several key trends in the SAR of this class of compounds:

  • Substitution at the Thiol Group: Alkylation of the thiol group, particularly with ester moieties containing branched alkyl chains like isopropyl and isobutyl, leads to a notable increase in activity against Staphylococcus aureus.[3] This suggests that the lipophilicity and steric bulk at this position may play a crucial role in target interaction.

  • Modification of the 4-Amino Group: Conversion of the 4-amino group into Schiff bases through condensation with various aromatic aldehydes has been shown to yield compounds with potent antibacterial and antifungal activities.[7] The nature of the substituent on the aromatic ring of the aldehyde influences the activity, with both electron-donating and electron-withdrawing groups impacting the biological profile.

  • Introduction of a Halogen on the Furan Ring: The presence of a bromine atom on the furan ring, as seen in 5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol, results in positive antibacterial effects.[4][5][6]

  • Formation of Mannich Bases: The synthesis of Mannich bases from the parent 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione expanded the spectrum of activity to include other microorganisms like P. aeruginosa and S. aureus.[1]

Experimental Protocols

General Synthesis of this compound

The synthesis of the core scaffold typically involves the reaction of a furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate.[7][8]

Step 1: Synthesis of Potassium Dithiocarbazinate: Furan-2-carboxylic acid hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution.

Step 2: Cyclization: The resulting potassium dithiocarbazinate salt is then refluxed with hydrazine hydrate to yield this compound.

Antimicrobial Susceptibility Testing

Disc Diffusion Method: As described in several studies, the antibacterial activity was determined using the disc diffusion method in agar.[4][5][6]

  • A suspension of the test microorganism (e.g., 0.5x10⁸ CFU) is prepared.

  • The suspension is cultured on Mueller-Hinton agar.

  • Discs impregnated with the test compound (dissolved in a suitable solvent like 70% ethyl alcohol) are placed on the agar surface.[4][5][6]

  • The plates are incubated for 24 hours.

  • The diameter of the zone of inhibition around each disc is measured.

Broth Dilution Method (for MIC determination): The minimum inhibitory concentration (MIC) values were determined by the method of serial dilutions.[3]

  • Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for conducting structure-activity relationship studies on this compound derivatives.

SAR_Workflow Start Synthesis of Core Scaffold This compound Derivatization Chemical Modification (e.g., at S, N4-amino positions) Start->Derivatization Introduce Diversity Screening Biological Screening (Antimicrobial/Antifungal Assays) Derivatization->Screening Test Analogs Data Data Analysis (MIC, Zone of Inhibition) Screening->Data Quantify Activity SAR Structure-Activity Relationship Analysis Data->SAR Identify Trends Lead_Opt Lead Optimization (Design of More Potent Analogs) SAR->Lead_Opt Rational Design Lead_Opt->Derivatization Iterative Improvement

Caption: General workflow for SAR studies of novel antimicrobial agents.

This guide provides a foundational understanding of the SAR for this compound derivatives. Further research focusing on a wider range of substitutions and a broader panel of microbial strains will be instrumental in the development of potent and clinically relevant antimicrobial agents from this promising class of compounds.

References

validation of the antimicrobial mechanism of action of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide has been published today detailing the antimicrobial mechanism of action of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, a promising candidate in the fight against bacterial infections. This guide, tailored for researchers, scientists, and drug development professionals, offers a comparative analysis of its performance, supported by experimental data and detailed protocols, to facilitate further investigation and development.

The burgeoning threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. The heterocyclic compound, this compound, and its derivatives have demonstrated notable antimicrobial activity, particularly against the gram-positive bacterium Staphylococcus aureus, a common cause of skin infections, pneumonia, and other serious conditions.[1] This guide delves into the validation of its antimicrobial properties, offering a framework for its continued evaluation.

Comparative Antimicrobial Performance

While specific minimum inhibitory concentration (MIC) values for the parent compound, this compound, are not extensively documented in publicly available literature, studies on its derivatives provide valuable insights into its potential efficacy. The primary method for determining this has been the serial dilution test.[1] For context, the MICs of various 4-amino-substituted-1,2,4-triazole-3-thiol derivatives against several bacterial and fungal strains are presented below. It is important to note that these are related compounds and not the specific subject of this guide.

Compound DerivativeS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)S. typhi (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)
4-(4-fluorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol3024323860NA
4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol2829354465NA
4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol1620----
4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol--25312432

Data adapted from a study on related triazole derivatives.[2] Note: "-" indicates data not provided in the source.

Unraveling the Mechanism of Action: A Focus on DNA Gyrase Inhibition

While the precise mechanism of action for this compound is still under investigation, in silico studies of similar 1,2,4-triazole-3-thiol derivatives suggest a potential inhibitory effect on bacterial DNA gyrase.[3] DNA gyrase is a crucial enzyme for bacterial DNA replication and is a validated target for several antibiotics. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

To validate this proposed mechanism, a DNA gyrase inhibition assay is a critical experimental step.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Serial Dilution

This method is fundamental for quantifying the antimicrobial activity of a compound.[1][4]

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.[4]

Procedure:

  • Preparation of Antimicrobial Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a series of sterile tubes or a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile Mueller-Hinton broth.[4]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism, such as S. aureus ATCC 25923.[1][5] This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible turbidity is observed.

DNA Gyrase Inhibition Assay (S. aureus)

This assay directly assesses the compound's ability to inhibit the enzymatic activity of DNA gyrase.[6][7]

Principle: The assay measures the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate. An effective inhibitor will prevent this supercoiling.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing S. aureus DNA gyrase, relaxed pBR322 DNA substrate, and the necessary assay buffer (containing ATP and MgCl2).[6][7]

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A known DNA gyrase inhibitor (e.g., ciprofloxacin) should be used as a positive control, and a solvent control (e.g., DMSO) should be included.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to occur.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.

  • Result Interpretation: In the absence of an inhibitor, the relaxed plasmid DNA will be converted to its supercoiled form, which migrates faster on the gel. An effective inhibitor will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) can be determined.

Visualizing the Path to Validation

To elucidate the experimental workflow for validating the antimicrobial mechanism of action, the following diagram provides a clear, step-by-step process.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Investigation cluster_validation Validation & Comparison A Synthesized Compound This compound B Antimicrobial Susceptibility Testing (e.g., Serial Dilution) A->B C Hypothesis Generation (e.g., DNA Gyrase Inhibition) B->C Positive Result D In Vitro Enzyme Assay (DNA Gyrase Inhibition Assay) C->D E Time-Kill Kinetics Assay C->E F Comparative Analysis (vs. Standard Antibiotics) D->F E->F G Data Interpretation & Conclusion F->G

Caption: Experimental workflow for validating the antimicrobial mechanism of action.

Further investigation into the proposed signaling pathway of DNA gyrase inhibition is visualized below.

Signaling_Pathway Compound This compound Gyrase Bacterial DNA Gyrase Compound->Gyrase Inhibition DNA_Replication DNA Replication & Transcription Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action via DNA gyrase inhibition.

This guide provides a foundational understanding and a practical framework for the continued investigation of this compound as a potential antimicrobial agent. The detailed protocols and comparative data aim to accelerate research and development efforts in this critical area of human health.

References

in vivo testing and efficacy of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol in animal models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Vivo Comparative Guide to the Efficacy of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and Related Triazole Derivatives

This guide provides a comparative analysis of the in vivo efficacy of this compound and its related derivatives in various animal models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this class of compounds for potential therapeutic applications.

Overview of Biological Activities

Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have garnered significant interest due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The specific compound, this compound, has been investigated for several of these activities, with in vivo data available for its hepatoprotective effects.

Hepatoprotective Efficacy

A study on experimental hepatitis determined the average effective dose of this compound, suggesting its potential as a hepatoprotective agent. The average effective dose for humans was calculated to be 13.87 mg/kg based on these preclinical studies[1].

Comparative In Vivo Efficacy: Anti-inflammatory and Analgesic Activity

Table 1: Comparison of Anti-inflammatory and Analgesic Activity of 1,2,4-Triazole Derivatives in Animal Models

CompoundAnimal ModelAssayDoseEfficacyReference Standard
(S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanolRat (Wistar)Carrageenan-induced paw edema-91% edema inhibitionIbuprofen (82%)
(S)-1-(6-Phenyl-7H-[2][3][4]triazolo[3,4-b][2][4][5]thiadiazin-3-yl)ethanolRat (Wistar)Carrageenan-induced paw edema-81% edema inhibitionIbuprofen (81%)
(S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanolMouse (Swiss albino)Acetic acid-induced writhing-83% reduction in writhesIbuprofen (71.5%)
(S)-1-(6-Phenyl-7H-[2][3][4]triazolo[3,4-b][2][4][5]thiadiazin-3-yl)ethanolMouse (Swiss albino)Acetic acid-induced writhing-70% reduction in writhesIbuprofen (71.5%)

Data extracted from a study on newly synthesized 1,2,4-triazole derivatives[6].

Comparative In Vivo Efficacy: Anticancer Activity

In vivo anticancer potential has been explored for derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Table 2: In Vivo Anticancer Efficacy of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivative

CompoundAnimal ModelCancer ModelKey Findings
2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide (Compound 6b)MouseEhrlich Ascites Carcinoma (EAC)Increased life span comparable to the standard drug. Showed potent antioxidant properties.

Information is from a study on the antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives[3].

Antimicrobial Activity (In Vitro)

While comprehensive in vivo antimicrobial data is limited for the title compound, in vitro studies provide a basis for comparison.

Table 3: In Vitro Antimicrobial Activity of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol Derivatives

Bacterial StrainActivity
Staphylococcus aureus ATCC 25923Moderate activity; sharp increase in activity with isopropyl and isobutyl ester derivatives.
Escherichia coli ATCC 25922Moderate activity.
Pseudomonas aeruginosa ATCC 27853Moderate activity.

Based on primary antimicrobial screening tests[2].

Experimental Protocols

Carrageenan-Induced Paw Edema (Anti-inflammatory)

This widely used model assesses the anti-inflammatory activity of compounds. The protocol generally involves the following steps:

  • Animal Model: Wistar rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of a phlogistic agent, such as carrageenan, is administered into the sub-plantar region of the rat's hind paw.

  • Compound Administration: The test compound is administered, usually orally or intraperitoneally, at a predetermined time before the carrageenan injection.

  • Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Evaluation: The percentage of edema inhibition by the compound is calculated by comparing the increase in paw volume in the treated group with the control group.

Acetic Acid-Induced Writhing (Analgesic)

This model is used to evaluate the peripheral analgesic activity of compounds.

  • Animal Model: Swiss albino mice are commonly used.

  • Induction of Pain: An intraperitoneal injection of acetic acid is given to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Compound Administration: The test compound is administered prior to the acetic acid injection.

  • Observation: The number of writhes is counted for a specific period after the acetic acid injection.

  • Evaluation: The percentage reduction in the number of writhes in the treated group is compared to the control group.

Ehrlich Ascites Carcinoma (EAC) Model (Anticancer)

This model is used to screen for in vivo anticancer activity.

  • Animal Model: Mice are used for this model.

  • Tumor Induction: EAC cells are injected intraperitoneally into the mice.

  • Compound Administration: The test compound is administered after tumor cell inoculation for a specified duration.

  • Evaluation: Efficacy is evaluated based on parameters such as an increase in life span, reduction in tumor volume, and analysis of hematological and biochemical markers.

Visualizing Experimental Workflows

General Workflow for In Vivo Efficacy Testing

G cluster_0 Pre-clinical In Vivo Study A Animal Model Selection (e.g., Rat, Mouse) B Disease Induction (e.g., Carrageenan, Acetic Acid, EAC cells) A->B C Compound Administration (Test vs. Control vs. Standard) B->C D Observation & Data Collection (e.g., Paw volume, Writhing counts, Survival) C->D E Statistical Analysis D->E F Efficacy & Toxicity Assessment E->F

Caption: A generalized workflow for in vivo testing of therapeutic compounds.

Potential Signaling Pathway Involvement in Inflammation

While the exact mechanism of action for this compound is not fully elucidated, anti-inflammatory agents often target key signaling pathways involved in the inflammatory response.

G cluster_1 Inflammatory Signaling Cascade Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Triazole_Compound 1,2,4-Triazole Derivative (Potential Inhibitor) Triazole_Compound->COX_Enzymes

Caption: A simplified diagram of the arachidonic acid pathway in inflammation.

References

Comparative Cytotoxicity Analysis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at providing researchers, scientists, and drug development professionals with a succinct overview, this guide compares the cytotoxic profiles of the novel triazole compound, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, with established antifungal drugs: fluconazole, amphotericin B, and caspofungin. The data presented is compiled from various in vitro studies to facilitate an objective assessment of their relative safety profiles.

Quantitative Cytotoxicity Data Summary

The following table summarizes the available in vitro cytotoxicity data for the selected antifungal agents across various mammalian cell lines. It is important to note that direct comparison is challenging due to the variability in cell lines, assay methods, and exposure times used in different studies.

CompoundCell Line(s)AssayKey Cytotoxicity Findings
Fluconazole Vero (African Green Monkey Kidney)MTTSignificant reduction in cell viability at 2612.1µM.[1][2][3]
L929 (Murine Fibroblast)MTTCytotoxic effects observed at concentrations of 250 µg/mL and higher.[4]
Amphotericin B Osteoblasts and FibroblastsalamarBlue®, MTTLethal at concentrations ≥ 100 µg/mL.[5]
Vero and Chang (Epithelial)Propidium Iodide Staining, Esterase ActivityToxic at concentrations ≥ 0.005 mg/mL.[6]
Human Corneal Epithelial SheetsWST-1Demonstrated the highest toxicity among the tested antifungal agents.[7]
Caspofungin Vero and Chang (Epithelial)Propidium Iodide Staining, Esterase ActivitySigns of toxicity observed at concentrations ≥ 0.3 mg/mL.[6]
Murine Cell Lines and Primary Human Endothelial CellsMicroscopic ObservationNo influence on cellular characteristics at concentrations below 512 µg/mL.[8][9]
4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives MCF-7 (Human Breast Cancer), MCF-10a (Non-tumorigenic Breast Epithelial)MTTA study on a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol metal complexes showed varying IC50 values, indicating that cytotoxicity is dependent on the specific derivative and the cell line.[10]
IGR39 (Human Melanoma), MDA-MB-231 (Triple-negative Breast Cancer), Panc-1 (Pancreatic Carcinoma)MTTDerivatives of 1,2,4-triazole-3-thiol showed cytotoxicity against various cancer cell lines, with the melanoma cell line being the most sensitive.[11]

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays frequently cited in the evaluation of antifungal agents.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound and control substances for a specified duration.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, and its activity in the supernatant is proportional to the number of dead cells.

Procedure:

  • Cell Seeding and Treatment: Plate and treat cells with the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time to allow for the enzymatic reaction to occur.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for in vitro cytotoxicity testing of a novel compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Vero, L929) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Treatment with Compounds and Controls Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay_Choice Select Assay Incubation->Assay_Choice MTT_Assay MTT Assay Assay_Choice->MTT_Assay Viability LDH_Assay LDH Assay Assay_Choice->LDH_Assay Cytotoxicity Absorbance_Reading Absorbance Reading (Plate Reader) MTT_Assay->Absorbance_Reading LDH_Assay->Absorbance_Reading Data_Processing Data Processing (% Viability / % Cytotoxicity) Absorbance_Reading->Data_Processing IC50_Determination IC50/CC50 Determination Data_Processing->IC50_Determination

Caption: Workflow for in vitro cytotoxicity assessment.

Signaling Pathways in Antifungal Cytotoxicity

The mechanisms of cytotoxicity for established antifungal drugs are relatively well-understood.

  • Amphotericin B: Its primary mechanism of action, and also the source of its toxicity to mammalian cells, involves binding to sterols in the cell membrane. While it has a higher affinity for ergosterol in fungal membranes, it also binds to cholesterol in mammalian cell membranes, leading to the formation of pores, ion leakage, and ultimately cell death.

  • Fluconazole: As a triazole, it inhibits the fungal enzyme lanosterol 14-α-demethylase, which is involved in ergosterol biosynthesis. Its cytotoxicity in mammalian cells is less pronounced due to a lower affinity for the mammalian equivalent of this enzyme. However, at high concentrations, it can induce necrosis and oxidative stress.[1][2]

  • Caspofungin: This echinocandin inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Since mammalian cells lack a cell wall, caspofungin exhibits a high degree of selectivity and generally low cytotoxicity.[8][9]

The cytotoxic mechanisms of this compound are yet to be elucidated and would require further investigation. Based on its structural class, it is plausible that its antifungal activity and potential cytotoxicity could be related to the inhibition of key fungal enzymes, similar to other triazoles. However, dedicated studies are necessary to confirm this and to understand any off-target effects on mammalian cells.

Signaling_Pathways cluster_amphotericin Amphotericin B cluster_fluconazole Fluconazole cluster_caspofungin Caspofungin Ampho Amphotericin B Membrane_Sterols Mammalian Cell Membrane (Cholesterol) Ampho->Membrane_Sterols Pore_Formation Pore Formation Membrane_Sterols->Pore_Formation Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Cell_Death_Ampho Cell Death Ion_Leakage->Cell_Death_Ampho Fluco Fluconazole Enzyme_Inhibition Inhibition of Mammalian Lanosterol 14-α-demethylase (at high concentrations) Fluco->Enzyme_Inhibition Oxidative_Stress Oxidative Stress Enzyme_Inhibition->Oxidative_Stress Necrosis Necrosis Oxidative_Stress->Necrosis Caspo Caspofungin No_Target No Target (Mammalian cells lack β-(1,3)-D-glucan synthase) Caspo->No_Target Low_Toxicity Low Cytotoxicity No_Target->Low_Toxicity

Caption: Cytotoxicity mechanisms of existing antifungals.

References

evaluating the synergistic effects of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with other antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a critical challenge in modern medicine, necessitating innovative therapeutic strategies. One promising approach is the use of combination therapy, where antimicrobial agents are administered together to achieve a synergistic effect, resulting in enhanced efficacy beyond the additive effects of the individual drugs. This guide provides a framework for evaluating the synergistic potential of a novel heterocyclic compound, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, in combination with other established antimicrobial agents.

While the intrinsic antimicrobial activities of various 1,2,4-triazole derivatives have been explored, dedicated studies on the synergistic interactions of this compound are not yet prevalent in the existing literature. This document, therefore, serves as a methodological guide, outlining the necessary experimental protocols and data interpretation frameworks to conduct a thorough comparison and evaluation of its synergistic capabilities.

Data Presentation: Quantifying Synergistic Interactions

To objectively assess the degree of synergy, the Fractional Inhibitory Concentration (FIC) Index is a widely accepted metric.[1][2][3] This index is derived from data generated through checkerboard assays. The results should be summarized in a clear, tabular format for easy comparison across different antimicrobial combinations and microbial strains.

Table 1: Example Data Table for Synergistic Activity Evaluation

Microbial StrainAgent A (µg/mL)Agent B (µg/mL)FIC IndexInterpretation
Staphylococcus aureus ATCC 29213MIC of A alone---
-MIC of B alone--
MIC of A in comboMIC of B in comboΣFICSynergy/Additive/Antagonism
Candida albicans ATCC 90028MIC of A alone---
-MIC of B alone--
MIC of A in comboMIC of B in comboΣFICSynergy/Additive/Antagonism

Interpretation of FIC Index: [1][4]

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Experimental Protocols

Detailed and standardized methodologies are crucial for reproducible and comparable results. The following are key experimental protocols for assessing antimicrobial synergy.

Checkerboard Assay Protocol

The checkerboard assay is a robust in vitro method for evaluating the interactions between two antimicrobial agents across a range of concentrations.[2][5][6]

a. Materials:

  • 96-well microtiter plates

  • Test compound: this compound (Agent A)

  • Partner antimicrobial agent (Agent B)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)[2]

  • Spectrophotometer or plate reader

b. Procedure:

  • Dispense 50 µL of broth into each well of a 96-well plate.

  • Create serial dilutions of Agent A along the x-axis (columns) and Agent B along the y-axis (rows). This is typically done by adding a concentrated stock to the first well of a row or column and then performing two-fold serial dilutions across the plate.

  • The resulting plate will contain a matrix of wells with varying concentrations of both agents. Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control well (no agents).

  • Inoculate each well with 50 µL of the standardized microbial suspension.

  • Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, or 35°C for 24-48 hours for fungi).[2]

  • Following incubation, determine the MIC for each agent alone and for each combination by identifying the lowest concentration that inhibits visible growth (turbidity).

c. Calculation of FIC Index: The FIC Index is calculated using the following formula:[1][7]

FIC Index = FIC of Agent A + FIC of Agent B Where:

  • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

  • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

Time-Kill Curve Assay Protocol

Time-kill assays provide dynamic information about the antimicrobial interaction over time and can confirm synergistic bactericidal or fungicidal activity.[8][9][10]

a. Materials:

  • Culture tubes with appropriate broth medium

  • Test compounds (Agent A and Agent B) at specific concentrations (e.g., based on MIC values from the checkerboard assay)

  • Standardized microbial inoculum

  • Apparatus for serial dilutions and plating (e.g., agar plates, spreader)

b. Procedure:

  • Prepare culture tubes with broth containing:

    • Agent A alone

    • Agent B alone

    • A combination of Agent A and Agent B

    • A growth control (no agents)

  • Inoculate each tube with the microbial suspension to a starting density of ~5 x 10^5 CFU/mL.

  • Incubate all tubes under appropriate conditions, with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable colony count (CFU/mL).

  • Incubate the agar plates, then count the colonies to calculate the CFU/mL at each time point.

c. Interpretation:

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination when compared to the most active single agent.[8][10]

  • Bactericidal/Fungicidal activity is defined as a ≥ 3-log10 reduction in CFU/mL relative to the initial inoculum.[10]

Visualizing Workflows and Potential Mechanisms

Diagrams are essential for representing complex experimental procedures and biological pathways.

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Analysis prep_agents Prepare stock solutions of Agent A and Agent B dilute_A Serial dilute Agent A (across columns) prep_agents->dilute_A dilute_B Serial dilute Agent B (down rows) prep_agents->dilute_B prep_inoculum Prepare standardized microbial inoculum (~5x10^5 CFU/mL) inoculate Inoculate all wells with microbial suspension prep_inoculum->inoculate dilute_A->inoculate dilute_B->inoculate incubate Incubate plate (e.g., 24-48h at 35°C) inoculate->incubate read_mic Determine MICs (visual or spectrophotometric) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret results: Synergy, Additive, or Antagonism calc_fic->interpret

Caption: Experimental workflow for the checkerboard assay.

While the specific mechanism of action for this compound is a subject for further investigation, a potential synergistic interaction, particularly with other azole antifungals, could involve targeting multiple steps in the ergosterol biosynthesis pathway.[11][12]

Hypothetical_Synergy_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14-alpha-demethyl lanosterol 14-alpha-demethyl lanosterol Lanosterol->14-alpha-demethyl lanosterol Fecosterol Fecosterol 14-alpha-demethyl lanosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol azole Standard Azole (e.g., Fluconazole) erg11 Lanosterol 14-alpha-demethylase (Erg11p) azole->erg11 triazole_thiol 4-amino-5-(furan-2-yl)- 4H-1,2,4-triazole-3-thiol other_enzyme Other Pathway Enzyme (e.g., Erg24p) triazole_thiol->other_enzyme erg11->14-alpha-demethyl lanosterol other_enzyme->Episterol

Caption: Hypothetical synergistic mechanism in ergosterol synthesis.

Conclusion

The evaluation of synergistic interactions is a critical step in the development of new combination therapies to combat antimicrobial resistance. This guide provides the necessary framework for assessing the potential of this compound as a synergistic partner with existing antimicrobial drugs. By employing standardized protocols such as the checkerboard and time-kill assays, researchers can generate the quantitative data needed to build a strong evidence base for its further development. The insights gained from such studies will be invaluable in identifying promising new treatment regimens for challenging infectious diseases.

References

Evaluating the Potential of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Against Drug-Resistant Fungal Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal infections poses a significant threat to global health. The development of novel antifungal agents with activity against resistant strains is a critical area of research. This guide provides a comparative overview of the potential of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives as antifungal agents, with a focus on the crucial aspect of cross-resistance in drug-resistant fungal isolates. While direct cross-resistance studies on this specific molecule are not yet available in the public domain, this guide synthesizes existing data on related compounds, outlines the mechanisms of triazole resistance, and provides the standardized experimental protocols necessary to evaluate its efficacy against resistant strains.

Performance of this compound Derivatives

Initial antimicrobial screening of derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol has demonstrated moderate activity against various microbes.[1] A study exploring S-alkyl derivatives and their corresponding acetic acid esters revealed that structural modifications can influence their antimicrobial potency.[1] Notably, the introduction of isopropyl and isobutyl radicals in the ester structure led to a significant increase in activity against Staphylococcus aureus.[1] While this study did not specifically focus on antifungal activity against resistant isolates, it underscores the potential of this chemical scaffold.

The following table summarizes the antimicrobial activity of some 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives against standard microbial strains, as determined by the serial dilution method.[1] This data serves as a preliminary indicator of the biological activity of this class of compounds.

Table 1: Antimicrobial Activity of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol Derivatives

Compound/SubstituentTest MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
S-alkyl derivatives
MethylS. aureus ATCC 25923100
EthylS. aureus ATCC 25923100
PropylS. aureus ATCC 25923100
ButylS. aureus ATCC 25923100
PentylS. aureus ATCC 2592350
2-((5-(furan-2-yl)-4-amino-1,2,4-triazole-3-yl)thio)acetic acid esters
IsopropylS. aureus ATCC 2592325
IsobutylS. aureus ATCC 2592325

Data extracted from a study on the antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives.[1]

The Challenge of Triazole Cross-Resistance

Triazole antifungals are a cornerstone in the treatment of fungal infections. However, their widespread use has led to the emergence of resistance, often accompanied by cross-resistance to other members of the same drug class.[2][3][4] Understanding these resistance mechanisms is crucial for the development of new triazoles that can overcome this challenge.

In species like Aspergillus fumigatus, resistance to medical triazoles such as itraconazole, posaconazole, and voriconazole is a growing concern.[2] Studies have shown that exposure to triazole-based fungicides in the environment can select for mutations that confer cross-resistance to medical triazoles.[2][4] The primary mechanism of triazole resistance in A. fumigatus involves mutations in the cyp51A gene, which encodes the drug target enzyme, lanosterol 14-α-demethylase.[2][3] Specific mutations can lead to varying patterns of cross-resistance.[3][5] For instance, some mutations confer resistance to itraconazole and posaconazole, while others result in broader cross-resistance to multiple triazoles.[3][5]

In Candida species, particularly Candida parapsilosis and Candida glabrata, prolonged exposure to one triazole can lead to the development of resistance to other azoles.[6][7][8] This cross-resistance is a significant clinical challenge.[7][8]

To effectively evaluate the potential of this compound, it is imperative to test its activity against a panel of fungal isolates with well-characterized mechanisms of triazole resistance.

Experimental Protocols

To conduct a comprehensive cross-resistance study of this compound, standardized methodologies from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) should be followed.[9][10][11][12][13][14][15][16]

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

1. Fungal Isolates:

  • A panel of clinically relevant fungal isolates should be used, including:

    • Wild-type, susceptible strains of Candida albicans, Candida glabrata, Candida parapsilosis, and Aspergillus fumigatus.

    • A collection of resistant isolates with known mechanisms of triazole resistance (e.g., cyp51A mutations in A. fumigatus, efflux pump overexpression in Candida spp.).

2. Medium:

  • RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is the standard medium. EUCAST recommends supplementing with 2% glucose.[10][11]

3. Inoculum Preparation:

  • Yeasts: An inoculum suspension is prepared from a 24-hour culture on a suitable agar medium. The cell density is adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microdilution wells.[15]

  • Molds: Conidia are harvested from a 5-7 day old culture. The inoculum is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[15]

4. Drug Dilutions:

  • A serial twofold dilution of this compound and comparator triazoles (e.g., fluconazole, voriconazole, itraconazole, posaconazole) is prepared in the microdilution plates.

5. Incubation:

  • Plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

6. MIC Determination:

  • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for triazoles against yeasts and 100% for molds) compared to the growth control.

Visualizations

Experimental_Workflow Figure 1: Experimental Workflow for Cross-Resistance Assessment cluster_preparation Preparation cluster_testing Antifungal Susceptibility Testing (CLSI/EUCAST) cluster_analysis Data Analysis and Interpretation Compound Synthesize and purify 4-amino-5-(furan-2-yl)-4H- 1,2,4-triazole-3-thiol Dilution Perform serial dilutions of test compound and comparators Compound->Dilution Fungal_Isolates Select panel of drug-resistant and susceptible fungal isolates Inoculum Prepare standardized fungal inoculum Fungal_Isolates->Inoculum Media Prepare standardized testing media (RPMI) Media->Inoculum Incubation Inoculate and incubate microdilution plates Inoculum->Incubation Dilution->Incubation MIC Determine Minimum Inhibitory Concentrations (MICs) Incubation->MIC Comparison Compare MICs of test compound against resistant and susceptible strains MIC->Comparison Cross_Resistance Assess cross-resistance with other triazole antifungals Comparison->Cross_Resistance Conclusion Draw conclusions on the potential of the new compound Cross_Resistance->Conclusion

Caption: Experimental workflow for assessing the cross-resistance of a novel antifungal compound.

Triazole_Resistance_Mechanisms Figure 2: Key Mechanisms of Triazole Resistance in Fungi cluster_target Target Modification cluster_efflux Drug Efflux cluster_pathway Ergosterol Biosynthesis Pathway Cyp51A_Mutation Mutations in ERG11/cyp51A gene (e.g., TR34/L98H in A. fumigatus) Cyp51A_Overexpression Overexpression of ERG11/cyp51A gene ABC_Transporters Overexpression of ABC (ATP-binding cassette) transporters MFS_Transporters Overexpression of MFS (Major Facilitator Superfamily) transporters Erg3_Mutation Mutations in other enzymes of the ergosterol pathway (e.g., ERG3) Triazole_Resistance Triazole Resistance Triazole_Resistance->Cyp51A_Mutation reduces drug binding Triazole_Resistance->Cyp51A_Overexpression increases target concentration Triazole_Resistance->ABC_Transporters pumps drug out of cell Triazole_Resistance->MFS_Transporters pumps drug out of cell Triazole_Resistance->Erg3_Mutation alters sterol composition

Caption: Overview of common mechanisms leading to triazole resistance in pathogenic fungi.

References

A Comparative Guide to Assessing the Safety Profile of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol for Therapeutic Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes for research and development professionals. 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound for research use and is not an approved therapeutic agent. The safety and efficacy of this compound for therapeutic use have not been established.

Introduction

This compound is a heterocyclic compound with potential applications in both agriculture and pharmaceutical research.[1] Its structural features, including the triazole and furan rings, suggest a potential for biological activity, with some sources indicating its exploration as an anti-fungal and anti-bacterial agent.[1] As with any novel compound being considered for therapeutic use, a thorough assessment of its safety profile is a critical prerequisite.

This guide provides a comparative framework for evaluating the safety profile of this compound. Due to the limited publicly available safety data on this specific molecule, this document outlines a proposed series of essential toxicological studies. The methodologies and data interpretation are based on established practices in preclinical drug development. For comparative purposes, we will reference safety data from structurally related 1,2,4-triazole-3-thiol derivatives.

Comparative Safety Profile: Known vs. Proposed

Currently, there is a lack of specific toxicological data for this compound. However, safety data for other 1,2,4-triazole-3-thiol derivatives can provide insights into potential hazards. For instance, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol is classified as harmful if swallowed, harmful in contact with skin, and an irritant to the skin, eyes, and respiratory system.[2] Similarly, 4-amino-5-trifluoromethyl-4H-1,2,4-triazole-3-thiol is also noted to cause skin, eye, and respiratory irritation.[3]

The following table summarizes the known safety information for related compounds and outlines the necessary data to be collected for this compound.

Toxicological Endpoint 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol[2] 4-amino-5-trifluoromethyl-4H-1,2,4-triazole-3-thiol[3] Proposed Data for this compound
Acute Oral Toxicity Harmful if swallowedNo data availableLD50 value
Acute Dermal Toxicity Harmful in contact with skinNo data availableLD50 value
Skin Irritation/Corrosion Causes skin irritationCauses skin irritationIrritation score
Eye Irritation/Corrosion Causes serious eye irritationCauses serious eye irritationIrritation score
Respiratory Irritation May cause respiratory irritationMay cause respiratory irritationObservational data
Genotoxicity (Ames test) No data availableNo data availableMutagenicity (positive/negative)
In vitro Cytotoxicity No data availableNo data availableIC50 in relevant cell lines
Systemic Toxicity (28-day repeated dose) No data availableNo data availableNOAEL, target organs

Proposed Experimental Protocols for Safety Assessment

A tiered approach to safety and toxicity testing is recommended, starting with in vitro assays and progressing to in vivo studies as necessary.

In Vitro Toxicity Assays

3.1.1. Cytotoxicity Assay

  • Objective: To determine the concentration of the compound that causes 50% inhibition of cell viability (IC50) in various cell lines.

  • Methodology:

    • Cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a relevant cancer cell line if applicable) are seeded in 96-well plates and incubated for 24 hours.

    • The compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a series of dilutions.

    • After a 48-hour incubation period, a viability reagent (e.g., MTT, PrestoBlue) is added.

    • The absorbance or fluorescence is measured, and the IC50 value is calculated from the dose-response curve.

3.1.2. Bacterial Reverse Mutation Assay (Ames Test)

  • Objective: To assess the mutagenic potential of the compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium.

  • Methodology:

    • Several strains of S. typhimurium with pre-existing mutations that render them unable to synthesize histidine are used.

    • The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix).

    • The bacteria are then plated on a histidine-deficient medium.

    • The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

In Vivo Acute Toxicity Study
  • Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

  • Methodology:

    • The study is conducted in a rodent model (e.g., mice or rats) following OECD Guideline 423 (Acute Toxic Class Method).

    • A single high dose of the compound is administered to a small group of animals via the intended route of administration (e.g., oral gavage).

    • The animals are observed for 14 days for signs of toxicity, including changes in behavior, weight loss, and mortality.

    • Based on the outcome, the dose is adjusted for the next group of animals until the LD50 can be estimated.

    • At the end of the study, a gross necropsy is performed on all animals.

Visualization of Experimental Workflow and Potential Signaling Pathway

Proposed Workflow for Safety Assessment

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies Cytotoxicity Assay Cytotoxicity Assay Ames Test Ames Test Cytotoxicity Assay->Ames Test If not cytotoxic Acute Toxicity (LD50) Acute Toxicity (LD50) Ames Test->Acute Toxicity (LD50) If non-mutagenic Repeated Dose Toxicity Repeated Dose Toxicity Acute Toxicity (LD50)->Repeated Dose Toxicity If low acute toxicity Further Development Further Development Repeated Dose Toxicity->Further Development If acceptable safety profile G Compound Compound Lanosterol 14α-demethylase Lanosterol 14α-demethylase Compound->Lanosterol 14α-demethylase Inhibition Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase->Ergosterol Biosynthesis Catalyzes Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Biosynthesis->Fungal Cell Membrane Integrity Maintains Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Integrity->Fungal Cell Death Disruption leads to

References

benchmarking the antioxidant capacity of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol against standard antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the antioxidant capacity of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol against established standard antioxidants. This guide presents supporting experimental data from related compounds and detailed methodologies for key antioxidant assays.

In the continuous search for novel therapeutic agents, compounds with significant antioxidant properties are of great interest to researchers in drug development. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] This guide provides a comparative benchmark of the antioxidant capacity of the novel compound this compound and its derivatives against widely recognized standard antioxidants such as Ascorbic Acid (Vitamin C), Trolox, and Butylated hydroxytoluene (BHT).

While direct experimental data for this compound is emerging, extensive research on structurally similar 1,2,4-triazole-3-thiol derivatives provides valuable insights into its potential antioxidant efficacy. Studies have consistently demonstrated that the 1,2,4-triazole nucleus is a promising scaffold for antioxidant activity.[1][2] The presence of amino (-NH2) and thiol (-SH) groups on the triazole ring is believed to contribute significantly to their radical scavenging properties.[2][3]

Comparative Antioxidant Activity

The antioxidant capacity of various 4-amino-1,2,4-triazole-3-thiol derivatives has been evaluated using several standard in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results, presented as IC50 values (the concentration of the compound required to inhibit 50% of the free radicals), are summarized below. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference Standard (IC50 µg/mL)
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivative (Compound 5b)5.84Not ReportedAscorbic Acid (Not specified)
5-(substituted)-4-amino-1,2,4-triazole-linked hydroxamic acid derivative (Compound 6b)5.71 ± 2.294.12 ± 0.5Ascorbic Acid (Not specified)
4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiolNot ReportedNot ReportedAscorbic Acid (Comparable activity)
Standard Antioxidants
Ascorbic Acid~2.54Not Reported-
Trolox~4.97 (ascorbic acid equivalent)~2.34-
BHT~19.8Not Reported-

Note: The data presented is a compilation from various studies on different derivatives and may not be directly comparable due to variations in experimental conditions.[4][5][6][7][8][9]

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays used to evaluate the triazole derivatives.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, which results in a color change from violet to yellow.[3][10]

  • Preparation of DPPH Solution: A solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.[7]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of inhibition percentage against concentration.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[11]

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]

  • Dilution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or methanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[11]

  • Reaction Mixture: An aliquot of the test compound (at various concentrations) is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded after a specific time (e.g., 6 minutes) at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10]

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.

  • Reaction Mixture: The FRAP reagent is mixed with the test compound.

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant like Trolox or FeSO₄.

Visualizing the Process

To better understand the experimental workflow and the underlying mechanism of antioxidant action, the following diagrams are provided.

G cluster_workflow Antioxidant Assay Workflow prep Preparation of Reagents (e.g., DPPH, ABTS•+) mix Mixing of Reagents and Samples prep->mix sample Preparation of Test Compound (this compound) and Standards sample->mix incubate Incubation mix->incubate measure Spectrophotometric Measurement incubate->measure calc Data Analysis (% Inhibition, IC50) measure->calc

Caption: A generalized workflow for in vitro antioxidant capacity assays.

G cluster_pathway Mechanism of Radical Scavenging ROS Reactive Oxygen Species (ROS) (e.g., DPPH•, ABTS•+) Triazole This compound (Antioxidant) Neutralized Neutralized Radical ROS->Neutralized Electron/Hydrogen Donation Oxidized_Triazole Oxidized Antioxidant Triazole->Oxidized_Triazole gets oxidized

Caption: Simplified mechanism of action for a radical scavenging antioxidant.

References

Safety Operating Guide

Safe Disposal of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential biological activity.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the hazardous properties of its structural components: the 1,2,4-triazole-3-thiol moiety and the furan ring. Structurally similar compounds, such as 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation. The furan component suggests potential flammability and the ability to form explosive peroxides upon exposure to air. Therefore, this compound must be handled as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. Adherence to these safety measures is paramount to prevent accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecification
Eye Protection Chemical splash goggles or safety glasses with side shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection A flame-retardant laboratory coat.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is recommended if handling outside of a certified chemical fume hood.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.

Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

DisposalWorkflow A Step 1: Waste Identification & Segregation B Step 2: Waste Collection A->B Segregated waste is ready for collection C Step 3: Labeling B->C Collected waste must be immediately labeled D Step 4: Temporary Storage C->D Labeled container is moved to storage E Step 5: Final Disposal D->E Arrange for pickup by certified waste handler

Caption: A flowchart outlining the key stages for the proper disposal of this compound.

Detailed Experimental Protocols for Disposal

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination : Due to its chemical structure, this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous chemical waste.

  • Segregation : This waste stream should be kept separate from other laboratory waste.

    • Do not mix with non-hazardous waste.

    • Do not dispose of down the drain.

    • Keep away from incompatible materials, especially strong oxidizing agents, to prevent potentially violent reactions.

Step 2: Waste Collection

  • Primary Container : Collect the waste in a designated, clean, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • Contaminated Materials : Place all contaminated disposable materials, such as pipette tips, wipes, and gloves, into the same designated waste container.

  • Rinsate : If rinsing contaminated glassware, the initial rinsate (using a minimal amount of a suitable organic solvent like ethanol or acetone) should also be collected as hazardous waste.

Step 3: Labeling

Properly label the waste container immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and volume

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of waste generation.

  • Under the control of the laboratory personnel.

  • In a well-ventilated, cool, and dry location, away from direct sunlight and sources of ignition.

  • Within a secondary containment bin or tray to contain any potential leaks.

Step 5: Final Disposal

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure all institutional and local regulations for waste pickup and documentation are followed.

Logical Relationship of Disposal Decisions

The decision-making process for the disposal of this compound is based on an assessment of the potential hazards associated with its chemical structure.

HazardLogic cluster_0 Chemical Structure cluster_1 Potential Hazards A This compound B Triazole-thiol Moiety (Harmful, Irritant) A->B C Furan Moiety (Flammable, Peroxide-former) A->C D Treat as Hazardous Waste B->D C->D

Caption: The rationale for classifying the compound as hazardous waste is based on the combined risks of its constituent chemical groups.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.